Product packaging for BISMUTH MOLYBDENUM OXIDE(Cat. No.:CAS No. 12048-83-8)

BISMUTH MOLYBDENUM OXIDE

Cat. No.: B1170189
CAS No.: 12048-83-8
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Description

Bismuth Molybdenum Oxide, most commonly with the formula Bi2MoO6, is a stratified structure compound of significant interest in materials science and heterogeneous catalysis research . This compound exists in several crystalline phases, primarily α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6, each with distinct properties and research applications . A key research area is its exceptional performance as a catalyst for selective oxidation reactions; it is particularly well-known for the propene oxidation to acrolein and ammoxidation to acrylonitrile, which are critical industrial processes . Its catalytic mechanism is often linked to the high mobility of its lattice oxygen atoms. Beyond traditional catalysis, it is extensively investigated as a potent photocatalyst capable of breaking down hazardous organic and inorganic air pollutants, thus showing great promise for environmental remediation and air purification applications . Recent studies also highlight its emerging potential in energy research, having been identified as a novel and durable electrocatalyst for overall water splitting, a key technology for clean hydrogen fuel production . Furthermore, its ionic conducting behavior and unique physical properties make it a material of interest for developing advanced gas sensors, sound and light materials, and ion conductors . We supply this versatile material as a high-purity powder ( 13565-96-3) in various standard grades and purities, from 99% (2N) to 99.999% (5N), with typical particle sizes customizable in the 1-5 µm range or as nanopowders to suit specific experimental needs . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12048-83-8

Molecular Formula

AlO3Tb

Origin of Product

United States

Sophisticated Synthesis Methodologies and Fabrication Techniques of Bismuth Molybdenum Oxide

Controlled Solution-Based Preparation Routes

Solution-based methods offer a versatile platform for the synthesis of bismuth molybdenum oxide, allowing for excellent control over stoichiometry, particle size, and morphology at relatively low temperatures. These techniques involve the reaction of precursors in a liquid medium, facilitating homogeneous mixing and nucleation.

Hydrothermal and Solvothermal Synthesis Investigations

Hydrothermal and solvothermal syntheses are widely employed for the fabrication of various bismuth molybdate (B1676688) phases. osti.govresearchgate.net These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave.

The key to controlling the final product lies in the careful tuning of reaction parameters. For instance, the Bi/Mo molar ratio and the pH of the precursor solution are critical factors in determining the crystalline phase of the bismuth molybdate. osti.govresearchgate.net Studies have shown that a low pH and a high concentration of molybdenum favor the formation of α-Bi₂Mo₃O₁₂, while a high pH and a high concentration of bismuth lead to the formation of γ-Bi₂MoO₆. osti.govresearchgate.net The β-phase (β-Bi₂Mo₂O₉) can often be obtained by calcining the product from a hydrothermal reaction at around 560°C. osti.gov

The reaction temperature and duration also significantly influence the crystallinity and morphology of the resulting Bi₂MoO₆. For example, well-crystallized orthorhombic Bi₂MoO₆ nanoplates have been synthesized via a hydrothermal reaction of bismuth nitrate (B79036) and sodium molybdate. researchgate.net In one study, the highest photocatalytic efficiency was achieved with nanoplates synthesized at 180°C for 5 hours. researchgate.net The use of different surfactants in hydrothermal synthesis can further tune the morphology, leading to structures like nanosheet-assembled microspheres, smooth microspheres, and nanoparticle aggregates. mdpi.com

Solvothermal methods, which utilize organic solvents, can also produce unique morphologies. For instance, a microwave-assisted solvothermal strategy has been successfully used to fabricate three-dimensional (3D) Bi₂MoO₆ microspheres in a significantly shorter time compared to conventional methods. nih.govacs.org These 3D structures have shown enhanced performance in certain applications due to their hierarchical and porous nature. nih.govacs.org The choice of solvent, such as an ethylene (B1197577) glycol-ethanol mixture, can also influence the properties of the final product, for example, by creating oxygen vacancies in the crystal structure. researchgate.net

Table 1: Influence of Hydrothermal/Solvothermal Synthesis Parameters on Bismuth Molybdate Properties


ParameterConditionResulting Phase/MorphologyReference
Bi/Mo Ratio & pHLow pH, high Mo concentrationα-Bi₂Mo₃O₁₂[1, 7, 15]
Bi/Mo Ratio & pHHigh pH, high Bi concentrationγ-Bi₂MoO₆[1, 7, 15]
Temperature & Time180°C for 5 hoursWell-crystallized orthorhombic Bi₂MoO₆ nanoplates mdpi.com
SolventEthylene glycol-ethanol mixtureOxygen-deficient Bi₂MoO₆ nanoplatelets rsc.org
Synthesis MethodMicrowave-assisted solvothermal3D Bi₂MoO₆ microspheres[3, 6]

Co-precipitation and Precipitation Methods for Phase Control

Co-precipitation is a straightforward and effective method for synthesizing bismuth molybdate catalysts. researchgate.netscispace.comasianpubs.org This technique involves the simultaneous precipitation of bismuth and molybdenum species from a solution by adding a precipitating agent. The resulting precipitate is typically amorphous and requires subsequent calcination to form the desired crystalline phase. researchgate.net

Phase control in co-precipitation is achieved by carefully managing the stoichiometry of the precursors, the pH of the solution, and the calcination temperature. rsc.orgscispace.com For instance, γ-Bi₂MoO₆ nanoparticles have been successfully synthesized using a co-precipitation method with a stoichiometric ratio of bismuth nitrate, nitric acid, and ammonium (B1175870) molybdate, followed by calcination. researchgate.netasianpubs.org The pH of the reaction mixture is a particularly sensitive parameter; a pH of 3.0 has been found to selectively produce the pure γ-Bi₂MoO₆ phase, whereas other pH values like 1.5 and 5.0 can result in mixed phases containing α-Bi₂Mo₃O₁₂ and β-Bi₂Mo₂O₉. rsc.orgscispace.com

The calcination step is crucial for developing the final crystalline structure and morphology. While the co-precipitation method is advantageous for its simplicity, the material synthesized often requires this thermal treatment to achieve high crystallinity. researchgate.net Researchers have also employed precipitation techniques to produce this compound nanoparticles with varying grain sizes. mdpi.com

Table 2: Effect of pH on Bismuth Molybdate Phases in Co-precipitation Synthesis


pH of Mixed SolutionResulting Phases after CalcinationReference
1.5Mixed phases (γ-Bi₂MoO₆, β-Bi₂Mo₂O₉, α-Bi₂Mo₃O₁₂)[41, 42]
3.0Pure γ-Bi₂MoO₆[41, 42]
5.0Mixed phases (γ-Bi₂MoO₆, β-Bi₂Mo₂O₉)[41, 42]

Sol-Gel Processing and Gel-Combustion Synthesis Strategies

The sol-gel method offers a molecular-level mixing of precursors, leading to high purity and homogeneity in the final product at lower processing temperatures compared to solid-state reactions. ysxbcn.comresearchgate.net This process typically involves the hydrolysis and polycondensation of molecular precursors (e.g., metal alkoxides or salts) to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to a "gel," a three-dimensional solid network enclosing the liquid phase. This gel is then dried and calcined to yield the desired oxide.

In the synthesis of Bi₂MoO₆, precursors like bismuth nitrate and ammonium molybdate are often used in conjunction with a complexing agent such as citric acid or ethylene glycol. ysxbcn.comresearcher.lifeingentaconnect.com These agents help to form a stable gel and prevent premature precipitation. For example, a simple sol-gel method using bismuth nitrate, ammonium molybdate, citric acid, and ethyl cellulose (B213188) has been reported for the synthesis of Bi₂MoO₆ nanoparticles. ysxbcn.com The sol is formed at around 50°C and then heated to 90°C to obtain a wet gel, which is subsequently calcined at 650°C. ysxbcn.com The pH of the solution and the Bi/Mo molar ratio are critical parameters that influence the gelation process and the properties of the final catalyst. researcher.life

A variation of this technique is the gel-combustion method, which is a rapid and energy-efficient process. In this strategy, a fuel (e.g., glycine (B1666218) or citric acid) is added to the precursor sol. Upon heating, the gel undergoes a self-sustaining combustion reaction, leading to the formation of a fine, crystalline powder. This method has been used to synthesize Bi₂MoO₆ and has been shown to produce materials with smaller grain sizes compared to other methods like precipitation and solvothermal synthesis. mdpi.com

Table 3: Comparison of Bi₂MoO₆ Grain Size from Different Synthesis Methods


Synthesis MethodGrain Size (nm)Reference
Precipitation15.6 osti.gov
Solvothermal10.8 osti.gov
Sol-gel10.3 osti.gov
Solution Combustion9.0 osti.gov

Advanced Solid-State Reaction Approaches

Solid-state reaction, also known as the ceramic method, is a traditional and straightforward technique for preparing polycrystalline solids. It involves the high-temperature reaction of solid precursors to form the desired product.

High-Temperature Solid-State Synthesis Optimization

In the high-temperature solid-state synthesis of bismuth molybdate, precursor powders, typically oxides like Bi₂O₃ and MoO₃, are intimately mixed and heated to high temperatures to allow for diffusion and reaction. researchgate.netThis method has been used to synthesize various phases of bismuth molybdate, including α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆. researchgate.net The key to optimization lies in controlling the calcination temperature and duration. For instance, α-Bi₂Mo₃O₁₂ can be obtained at 400°C, while both β-Bi₂Mo₂O₉ and γ-Bi₂MoO₆ can be formed at 500°C, with the duration of heating influencing the final phase. researchgate.netThe synthesis of mixed-phase bismuth molybdate has also been achieved through solid-state reactions, sometimes assisted by additives like polyvinyl alcohol (PVA), which can act as a structure inducer. worldscientific.comThe properties of the final material, such as luminescence, can be significantly affected by the calcination temperature and the presence of such additives. worldscientific.com

Mechanochemical Activation in Solid-State Synthesis

Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes. researchgate.netrsc.orgnumberanalytics.comThis method can often be performed at room temperature, reducing the need for high-temperature calcination and potentially leading to the formation of nanocrystalline materials with unique properties. researchgate.netnumberanalytics.com The process involves milling the precursor powders together in a high-energy mill. The intense mechanical forces generated during milling can lead to particle size reduction, an increase in surface area, and the formation of defects, all of which can enhance reactivity and facilitate the formation of the desired product. rsc.orgmdpi.comMechanochemical activation can be used as a standalone synthesis method or as a pre-treatment step to enhance subsequent solid-state reactions at lower temperatures. This approach is considered a sustainable and eco-friendly alternative to traditional synthesis routes as it often minimizes or eliminates the use of solvents. researchgate.netnumberanalytics.comFor instance, 3D hierarchical flower-like nanostructures of Bi₂MoO₆ have been prepared via a mechanochemical route. acs.orgThis technique offers a promising avenue for the large-scale production of advanced metal oxide nanomaterials. rsc.orgnumberanalytics.com

Advanced Fabrication for Tailored Architectures

The functionality of this compound is intrinsically linked to its physical form. Researchers have developed a suite of advanced fabrication techniques to produce this compound in various architectures, including thin films, nanostructures, and single crystals, each suited for specific scientific and technological domains.

Thin Film Deposition Methodologies (e.g., Reactive Magnetron Sputtering, MOCVD)

The deposition of bismuth molybdate thin films has been successfully achieved using reactive magnetron co-sputtering from two metallic targets. nih.govnih.gov This technique involves sputtering bismuth and molybdenum targets in an argon/oxygen atmosphere. nih.govnih.gov The process allows for effective control over the bismuth-to-molybdenum ratio in the resulting coatings by systematically varying the power applied to each metallic target. nih.govnih.gov For instance, depositions have been carried out in an argon/oxygen atmosphere at a pressure of 0.3 Pa, with gas flows of 40 sccm of argon and 28 sccm of oxygen. nih.gov Following deposition, the coatings are typically annealed in air, for example at 673 K (400 °C) for 30 minutes, to promote crystallinity. nih.govnih.gov The crystalline structure and oxidation states are then commonly assessed using techniques like X-ray diffraction (XRD), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS). nih.govnih.gov This methodology has been shown to produce photocatalytically active coatings. nih.gov Radio-frequency (RF) sputtering is another widely used technique for depositing bismuth oxide and related heterostructures like BiVO₄/MoO₃. researchgate.netscience.gov

Table 1: Parameters for Reactive Magnetron Sputtering of Bismuth Molybdate Thin Films

Parameter Value/Condition Source
Deposition Technique Reactive magnetron co-sputtering nih.govnih.gov
Targets Metallic Bismuth (Bi), Metallic Molybdenum (Mo) nih.govnih.gov
Atmosphere Argon/Oxygen nih.govnih.gov
Process Pressure 0.3 Pa nih.gov
Gas Flow (Argon) 40 sccm nih.gov
Gas Flow (Oxygen) 28 sccm nih.gov
Composition Control Varying power applied to each target nih.govnih.gov
Post-Deposition Step Annealing in air (e.g., 673 K for 30 min) nih.govnih.gov

Nanomaterial Synthesis and Morphological Control (e.g., Nanosheets, Nanoparticles)

The synthesis of this compound nanostructures, such as nanosheets and nanoparticles, is a significant area of research due to the unique properties conferred by their high surface-area-to-volume ratio. A solvothermal method, followed by probe sonication, has been employed to synthesize two-dimensional (2D) this compound (BMO) fluorescent nanosheets. rsc.org These 2D nanomaterials have garnered attention for their tunable electronic characteristics and large surface area. researchgate.net

Hydrothermal synthesis is another prevalent and facile method for producing this compound nanoparticles. researchgate.net This technique can yield various morphologies, including agglomerated nanoparticles. researchgate.net For example, γ-Bi₂MoO₆ nanoparticles have been synthesized via hydrothermal routes, with their morphology and elemental composition confirmed by techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) and Energy Dispersive X-ray analysis (EDX). researchgate.net Similarly, Bi/HNb₃O₈ nanocomposites, which consist of bismuth nanoparticles modifying HNb₃O₈ nanosheets, have been synthesized using a solvothermal method. bohrium.com The ability to create these diverse nanostructures is crucial for applications ranging from photocatalysis to sensing. rsc.orgresearchgate.netuzh.ch

Crystal Growth Techniques for Single Crystal Research

For fundamental studies of its intrinsic properties, high-quality single crystals of this compound are essential. The top-seeded solution growth (TSSG) method has been used to successfully grow large single crystals of materials like Bi₂Mo₂.₆₆W₀.₃₄O₁₂, with dimensions reaching up to 70 mm × 55 mm × 45 mm. researchgate.net This technique utilizes a MoO₃-WO₃ mixture as a flux, with the growth process involving heating the mixture to around 750 °C to form a homogeneous solution, followed by a slow cooling process to facilitate crystallization. researchgate.net

Another effective method for growing single crystals is the fused salt electrolytic technique, which involves the electrolytic reduction of a melt. iphy.ac.cn For instance, single crystals of Bi₀.₁₉MoO₃ with typical dimensions of 3 cm x 4 cm x 0.2 cm have been grown from a Bi₂O₃-MoO₃ melt. iphy.ac.cn The Czochralski technique is also a widely applied method for growing large, high-quality single crystals of related bismuth-containing oxides like Bi₄Ge₃O₁₂ (BGO), highlighting its potential applicability in the bismuth molybdate system. jrpr.org These techniques, while complex, provide the high-purity, ordered structures necessary for detailed crystallographic and physical property measurements. researchgate.netiphy.ac.cnarxiv.org

Influence of Synthetic Parameters on Crystalline and Morphological Features

The final properties of this compound are highly dependent on the conditions employed during its synthesis. Key parameters such as pH, temperature, and pressure are critical levers for controlling the phase, size, and shape of the resulting crystalline material.

pH Control in Aqueous Synthesis

The pH of the precursor solution in aqueous synthesis methods, particularly hydrothermal synthesis, has a profound impact on the resulting bismuth molybdate product. dntb.gov.uakit.edu Varying the pH allows for the tuning of crystalline phases. kit.edumdpi.com For example, in the hydrothermal synthesis of bismuth molybdates, increasing the pH from 1 to 9 leads to an increased amount of the more active γ-Bi₂MoO₆ phase compared to α-Bi₂Mo₃O₁₂. mdpi.com Specifically, using a Bi/Mo ratio of 1/1 at a pH ≥ 6 favors the formation of γ-Bi₂MoO₆. dntb.gov.uakit.edu

Morphology is also strongly dependent on pH. researchgate.net At low pH levels (e.g., pH 2-4), Bi₂MoO₆ nanoplates are typically formed, while these can gradually convert to spherical nanoparticles at higher pH levels. researchgate.net Research has shown that nanoplates formed at pH=4 exhibit excellent photocatalytic activity. researchgate.net However, the relationship is not always linear; while γ-Bi₂MoO₆ synthesized at pH 6 and 7 showed high surface areas and excellent catalytic performance, a significantly lower activity was observed at pH=9, which was attributed to a low specific surface area. dntb.gov.uakit.edu This demonstrates that pH control is a critical tool for optimizing both the phase purity and morphological characteristics for specific applications. cardiff.ac.uk

Table 2: Effect of pH on Bismuth Molybdate Synthesis via Hydrothermal Methods

pH Level Resulting Phase(s) Observed Morphology Source
Low (1-4) α-Bi₂Mo₃O₁₂ present, increasing γ-Bi₂MoO₆ with pH Nanoplates mdpi.comresearchgate.net
Mid (4-7) Predominantly γ-Bi₂MoO₆ High surface area structures mdpi.com
High (≥6) γ-Bi₂MoO₆ Spherical nanoparticles (at higher pH) dntb.gov.uakit.eduresearchgate.net

Temperature and Pressure Regimes in Hydrothermal and Solid-State Reactions

Temperature and pressure are fundamental parameters that govern the outcome of both hydrothermal and solid-state syntheses of this compound. In hydrothermal methods, reactions are typically carried out under elevated temperature and pressure. For instance, the synthesis of bismuth molybdate nanostructures has been conducted at 170 °C (P < 7 MPa) and 180 °C. researchgate.netifmo.ru Low-temperature hydrothermal reactions, such as at 240 °C, have also been used to produce novel bismuth oxides. nih.gov It is noted that above certain temperatures, such as 440 °C, the catalytic activity of hydrothermally synthesized bismuth molybdates can decrease due to sintering and loss of surface area. kit.edumdpi.com

In contrast, conventional solid-state reaction routes typically require high-temperature calcination, often above 400 °C, to achieve crystalline materials. mdpi.com The fused salt electrolytic method for single crystal growth also operates at high temperatures, around 700 °C. iphy.ac.cn These high-temperature regimes are necessary to overcome kinetic barriers and facilitate the formation of the desired crystalline oxide phases. The choice between a lower-temperature hydrothermal route and a high-temperature solid-state method depends on the desired final characteristics, such as surface area, particle size, and crystallinity.

Role of Precursor Materials and Additives

The selection of precursor materials and the incorporation of additives are pivotal in the synthesis of this compound, profoundly influencing the phase composition, crystallinity, morphology, and ultimately, the functional properties of the final product. Meticulous control over these initial components allows for the targeted fabrication of specific bismuth molybdate phases (e.g., α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆) with tailored characteristics for applications such as catalysis and photocatalysis.

The most commonly employed precursors for bismuth and molybdenum are bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), respectively. researchgate.netnih.govnih.govresearchgate.netgoogle.com The solvent system used to dissolve these precursors is a critical first step; for instance, bismuth nitrate's solubility is often enhanced by using an acidic solution, such as nitric acid, to prevent premature precipitation. researchgate.netgoogle.com

The stoichiometric ratio of the bismuth to molybdenum precursors is a primary determinant of the resulting crystalline phase. researchgate.net Experimental findings consistently show that the Bi/Mo molar ratio in the initial solution directs the formation of specific polymorphs. A high concentration of bismuth at a high pH typically leads to the formation of the Aurivillius structure γ-Bi₂MoO₆, whereas a high concentration of molybdenum at a low pH favors the formation of α-Bi₂Mo₃O₁₂. researchgate.net Research has also shown that a Bi/Mo ratio of 2/1 consistently yields γ-Bi₂MoO₆, regardless of the pH value. kit.edu

Additives are introduced into the synthesis process to exert further control over the material's properties. These can be broadly categorized as pH modifiers, dopants, surfactants, and shaping agents.

pH Modifying Agents: The pH of the precursor solution is one of the most critical parameters, directly impacting the phase, particle size, and surface area of the synthesized bismuth molybdate. nih.govkit.edu Acids like nitric acid and bases like ammonia (B1221849) are commonly used to adjust the pH. researchgate.netkit.edu Studies have demonstrated that low pH conditions (e.g., pH 1) tend to produce α-Bi₂Mo₃O₁₂, while high pH values (e.g., pH 9) result in γ-Bi₂MoO₆. researchgate.netkit.edu The catalytic performance can show a strong dependence on the synthesis pH, with a volcano-like trend observed in propylene (B89431) oxidation, peaking at a pH of 6. kit.edu This peak performance was attributed to a combination of the desired γ-Bi₂MoO₆ phase and a high specific surface area. kit.edu

Dopants: The introduction of foreign ions, or dopants, into the bismuth molybdate lattice can significantly alter its structural and electronic properties. The addition of other transition metals or main group metals can increase the specific surface area and enhance electronic conductivity. kit.edu For example, doping with lanthanum (La) has been shown to induce a phase transition from γ-Bi₂MoO₆ to α-Bi₂Mo₃O₁₂ and create secondary phases like lanthanum molybdenum oxide, which can enhance photocatalytic efficiency. mdpi.com

Surfactants and Capping Agents: To control the morphology, particle size, and prevent agglomeration, various surfactants and capping agents are utilized. rsc.org These molecules can function as templates or stabilizing agents during crystal growth. Polyvinylpyrrolidone (PVP), a common capping agent, can reduce particle size and increase the specific surface area of the catalyst. mdpi.com Mannitol, a polyol alcohol, can act simultaneously as a solvent, capping agent, and soft template to direct the formation of specific structures. mdpi.com While essential for morphological control, the presence of surfactants on the final material's surface can sometimes block active sites, potentially hindering catalytic activity. rsc.org

Shaping Agents: In the context of preparing technical catalysts for industrial use, shaping agents are sometimes added. Graphite, for instance, has been used as a lubricant during the tableting of bismuth molybdate powders. acs.org Its inclusion facilitates the pressing process and improves the mechanical strength of the catalyst tablets without negatively affecting the crystalline phase or the oxidation state of the constituent metals. acs.org

The following tables summarize the influence of key precursors and additives on the properties of this compound based on research findings.

Table 1: Influence of Precursor Ratio and pH on this compound Phase

Bi/Mo Ratio Synthesis pH Resulting Phase(s) Source(s)
High Mo concentration Low α-Bi₂Mo₃O₁₂ researchgate.net
High Bi concentration High γ-Bi₂MoO₆ researchgate.net
1/1 5 γ-Bi₂MoO₆ + α-Bi₂Mo₃O₁₂ kit.edu
1/1 6 γ-Bi₂MoO₆ kit.edu
1/1 9 γ-Bi₂MoO₆ kit.edu
Not Specified 1.5 γ-Bi₂MoO₆, β-Bi₂Mo₂O₉, α-Bi₂Mo₃O₁₂ nih.gov

Table 2: Effect of Various Additives on this compound Properties

Additive Role Effect on Properties Source(s)
Nitric Acid / Ammonia pH Modifier Controls phase formation (low pH for α-phase, high pH for γ-phase); affects surface area and catalytic activity. researchgate.netkit.edu
Lanthanum (La) Dopant Induces phase transition from γ-Bi₂MoO₆ to α-Bi₂Mo₃O₁₂; enhances photoluminescence and photocatalytic efficiency. mdpi.com
Polyvinylpyrrolidone (PVP) Surfactant/Capping Agent Reduces particle size, increases specific surface area, modifies morphology. mdpi.com
Mannitol Solvent/Template/Capping Agent Controls morphology and size by acting as a structure-directing agent. mdpi.com

In Depth Structural Characterization and Comprehensive Analysis of Bismuth Molybdenum Oxide Phases

Advanced Crystallographic Investigations

The precise arrangement of atoms within the various phases of bismuth molybdenum oxide is fundamental to understanding their properties and potential applications. Advanced crystallographic techniques, including X-ray and neutron diffraction, provide detailed insights into their crystal structures, lattice parameters, and phase transitions.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Refinement

X-ray diffraction (XRD) is a primary and indispensable tool for the identification of crystalline phases of this compound and the precise determination of their lattice parameters. The diffraction pattern of a crystalline material is unique and serves as a fingerprint for its specific phase. For instance, the γ-Bi₂MoO₆ phase, which is orthorhombic, is consistently identified by its characteristic diffraction peaks. mdpi.comnih.gov

The XRD patterns of Bi₂MoO₆ synthesized through various methods, such as solvothermal, precipitation, and sol-gel techniques, typically show peaks that can be indexed to the pure orthorhombic structure corresponding to JCPDS card No. 21-0102. mdpi.com The lattice parameters for this phase are generally reported as a = 5.506 Å, b = 16.226 Å, and c = 5.487 Å. mdpi.comsemanticscholar.org Key diffraction peaks for γ-Bi₂MoO₆ are commonly observed at 2θ values around 10.8°, 28.2°-28.3°, 32.5°, 46.7°, 55.4°-55.5°, and 58.4°-58.5°. mdpi.comnih.gov These correspond to the (020), (131), (200), (202), (331), and (262) crystal planes, respectively. mdpi.com The absence of impurity peaks in these patterns indicates the high purity and crystallinity of the synthesized materials. mdpi.com

Furthermore, XRD is crucial for analyzing the effects of doping on the bismuth molybdate (B1676688) lattice. For example, when Bi₂MoO₆ is doped with sulfur, the main characteristic diffraction peaks remain, but changes in the peak shape and position, such as the transformation of bimodal peaks into sharper single peaks, suggest that sulfide (B99878) ions have replaced oxygen ions in the lattice, leading to an expansion of the crystal lattice. semanticscholar.org Similarly, doping with yttrium (Y³⁺) can cause a gradual increase in the cell parameters due to the substitution of Bi³⁺ ions and the resulting distortion of the MoO₆ octahedra. ustb.edu.cn

The refinement of lattice parameters from XRD data provides precise information about the unit cell dimensions. This is essential for understanding the structural changes induced by different synthesis conditions or the introduction of dopants.

XRD Data for γ-Bi₂MoO₆
2θ (°)(hkl) PlaneReference
~10.8(020) mdpi.comnih.gov
~28.3(131) mdpi.com
~32.5(200) mdpi.comnih.gov
~46.7(202) mdpi.comnih.gov
~55.4(331) mdpi.com
~58.5(262) mdpi.com

Neutron Powder Diffraction for Structural Elucidation

While XRD is powerful, neutron powder diffraction offers a complementary and often more detailed structural elucidation, particularly for locating light atoms like oxygen in the presence of heavy atoms like bismuth. This is because neutron scattering lengths are not dependent on the atomic number in a simple way, unlike X-ray scattering factors.

Neutron diffraction studies have been instrumental in resolving controversies about the precise crystal structure of bismuth molybdate phases. For the γ-phase (Bi₂O₃·MoO₃), neutron powder diffraction was used to accurately determine the location of oxygen atoms, which is of significant interest for understanding catalytic properties. hewat.net Similarly, for the α-phase (Bi₂O₃·3MoO₃), neutron diffraction was employed to establish a reference structure and to understand the coordination of the molybdenum and bismuth sites. hewat.net These studies confirmed that in the pure α-phase, all three molybdenum sites are equivalent. hewat.net

The Rietveld method, applied to neutron diffraction data, allows for a full profile analysis of the powder pattern, yielding precise atomic coordinates, bond lengths, and bond angles. This level of detail is crucial for understanding the disposition of lone pairs of electrons, which can influence ionic conductivity and catalytic activity. hewat.net For instance, the structure of russellite (Bi₂WO₆), which is isostructural with the koechlinite phase of bismuth molybdate (Bi₂MoO₆), was determined using Rietveld refinement of neutron powder diffraction data, revealing layers of tilted WO₆ octahedra. arizona.edu

Structural Phase Transition Studies

Bismuth molybdate can exist in several polymorphic forms, and understanding the transitions between these phases is critical for controlling its properties. The α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆ are the most common phases, each with distinct structural characteristics and stabilities. iosrjournals.org

Studies have shown that factors such as preparation method, temperature, and pressure can induce structural phase transitions. mdpi.commdpi.com For example, the synthesis of La₂Mo₂O₉, a related compound, shows a structural phase transition from a monoclinic α-form at low temperatures to a cubic β-form at high temperatures, around 580 °C. aip.org Doping with bismuth can suppress this phase transition and stabilize the cubic β-phase at room temperature. aip.org This highlights the significant impact of compositional changes on the structural stability of these materials.

High-pressure studies have also revealed pressure-induced structural phase transitions and amorphization in molybdates. acs.org These investigations provide fundamental insights into the structural response of the material to external stimuli and are essential for applications in diverse environments. The ability to control and manipulate these phase transitions is key to tailoring the material's properties for specific technological uses.

Spectroscopic Probing of Local Structure and Chemical Bonding

Spectroscopic techniques provide valuable information about the local atomic environment and the nature of chemical bonds in this compound, complementing the long-range structural information obtained from diffraction methods.

Raman and Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Raman and Fourier Transform Infrared (FTIR) spectroscopies are powerful non-destructive techniques for probing the vibrational modes of a material. These modes are sensitive to the local symmetry and the nature of the chemical bonds, making them excellent tools for characterizing the different phases of this compound.

Raman Spectroscopy

The Raman spectra of bismuth molybdate are characterized by distinct bands that correspond to the stretching and bending vibrations of the Mo-O and Bi-O bonds within the crystal lattice. nih.govuniroma1.it For the common γ-Bi₂MoO₆ phase, the Raman spectra typically exhibit a very strong peak around 797-799 cm⁻¹, which is assigned to the A₁g symmetric stretching mode of the MoO₆ octahedron. mdpi.comresearchgate.net Other significant Raman peaks are observed around 715-722 cm⁻¹ and 843-852 cm⁻¹, also corresponding to stretching modes of the distorted MoO₆ octahedra. mdpi.commdpi.com

Bands in the lower frequency region, between 200 and 400 cm⁻¹, are generally attributed to the symmetric stretching vibrations of Mo-O bonds, while peaks below 200 cm⁻¹ are related to the translation of molybdenum and bismuth atoms. mdpi.comresearchgate.net The precise positions and relative intensities of these Raman bands can be used to "fingerprint" the different phases of bismuth molybdate. lehigh.edu

Characteristic Raman Peaks for γ-Bi₂MoO₆
Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~797-799A₁g symmetric stretching of MoO₆ mdpi.comresearchgate.net
~715-722Stretching of distorted MoO₆ mdpi.commdpi.com
~843-852Stretching of distorted MoO₆ mdpi.commdpi.com
200-400Symmetric stretching of Mo-O bonds researchgate.net
&lt;200Translational modes of Bi and Mo atoms mdpi.comresearchgate.net

FTIR Spectroscopy

FTIR spectroscopy provides complementary information to Raman spectroscopy. The FTIR spectra of Bi₂MoO₆ show characteristic absorption bands in the 400-900 cm⁻¹ range, which are primarily related to the vibrations of the MoO₆ octahedra. researchgate.net The asymmetric and symmetric stretching modes of the apical oxygen atoms in the MoO₆ octahedra are detected at approximately 842 cm⁻¹ and 796 cm⁻¹, respectively. researchgate.net A sharp band around 732 cm⁻¹ corresponds to the asymmetric stretching mode of the equatorial oxygen atoms in the MoO₆ octahedron. researchgate.net Absorption bands at lower wavenumbers, around 445 and 579 cm⁻¹, are attributed to the Bi-O bond stretching and deformation vibrations, respectively. mdpi.com

The combination of Raman and FTIR spectroscopy provides a comprehensive picture of the vibrational properties of this compound, allowing for detailed structural analysis and phase identification. semanticscholar.orgwiley.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements on the surface of a material. This is particularly important for understanding the catalytic and photocatalytic properties of this compound, as these processes occur at the surface.

XPS analysis of Bi₂MoO₆ typically shows the presence of Bi, Mo, O, and adventitious carbon. researchgate.netresearchgate.net High-resolution XPS spectra of the Bi 4f region exhibit two peaks corresponding to Bi 4f₇/₂ and Bi 4f₅/₂, with binding energies around 159.4 eV and 164.7 eV, respectively. mdpi.comacs.org The spin-orbit splitting of approximately 5.3 eV is characteristic of the Bi³⁺ oxidation state. researchgate.netresearchgate.net

The Mo 3d spectrum is also composed of a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, with binding energies typically found at about 232.7 eV and 235.2 eV, respectively. researchgate.netmdpi.com These values are indicative of the Mo⁶⁺ oxidation state. researchgate.netmdpi.com

The O 1s spectrum is often complex and can be deconvoluted into multiple peaks. These peaks are typically assigned to lattice oxygen in the Mo-O and Bi-O bonds, as well as surface hydroxyl groups. researchgate.net

XPS is also a powerful tool for analyzing the effects of doping and the formation of heterostructures. For example, in S-doped Bi₂MoO₆, XPS can confirm the presence of sulfur and provide information about its chemical state. nih.gov In composites, such as Bi₂MoO₆/rGO, XPS can reveal the chemical bonding between the components and confirm the successful synthesis of the composite material. researchgate.netacs.org

Typical XPS Binding Energies for Bi₂MoO₆
Element/OrbitalBinding Energy (eV)Oxidation StateReference
Bi 4f₇/₂~159.4Bi³⁺ mdpi.comacs.org
Bi 4f₅/₂~164.7Bi³⁺ acs.org
Mo 3d₅/₂~232.7Mo⁶⁺ mdpi.com
Mo 3d₃/₂~235.2Mo⁶⁺ researchgate.net

X-ray Absorption Near-Edge Spectroscopy (XANES) for Local Electronic and Structural Environment

X-ray Absorption Near-Edge Spectroscopy (XANES) is a powerful, element-specific technique used to investigate the local electronic and structural environment of absorbing atoms in a material. nsf.gov It is particularly effective for determining the oxidation states of the constituent metals in complex oxides like this compound. nsf.govosti.gov

In the study of bismuth-based catalysts, XANES analysis focuses on the absorption edges of the different elements, such as the K-edge for molybdenum and the L-edge for bismuth. nsf.gov The energy position and the features of the absorption edge provide direct information about the valence state of the element. nsf.gov For instance, research on propene oxidation over Bi₁₋ₓ/₃V₁₋ₓMoₓO₄ catalysts utilized XANES to determine the oxidation states of bismuth, molybdenum, and vanadium before and after the reaction. osti.govescholarship.org The findings revealed that bismuth consistently remains in the Bi³⁺ state, while both molybdenum and vanadium undergo reduction and oxidation during the catalytic cycle. escholarship.org This indicates that the Mo and V sites are the redox-active centers in this particular catalytic process. Similarly, XANES spectra of bismuth-cerium-molybdate catalysts have been analyzed to understand the oxidation states of the metallic components. researchgate.net By comparing the spectra of the catalyst with those of reference compounds, researchers can quantify the valence states, providing crucial information that links the material's electronic structure to its catalytic activity. nsf.govresearchgate.net

Microscopic and Nanoscopic Structural Elucidation

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of this compound materials. mdpi.comrsc.orgresearchgate.netnih.gov These studies reveal that the morphology is highly dependent on the synthesis conditions, such as pH, temperature, and the solvents used. rsc.orgresearchgate.netmdpi.com

A variety of morphologies have been reported. For example, γ-Bi₂MoO₆ synthesized via a co-precipitation method showed mixed morphologies of spherical and hexagonal shapes at pH 1.5 and 5.0, but a pure hexagonal structure at pH 3.0. rsc.orgrsc.org Hydrothermally synthesized Bi₂MoO₆ has been observed as non-uniform nanosheet structures, with the dimensions of the nanoplates varying with doping. nih.govsemanticscholar.org Other reported structures include three-dimensional hollow microspheres assembled from two-dimensional nanosheets, and flower-like superstructures. mdpi.combeilstein-journals.org The morphology can also be influenced by the choice of solvent during hydrothermal synthesis and subsequent heat treatment. mdpi.com For instance, Bi₂MoO₆ synthesized in ethylene (B1197577) glycol formed hollow microspheres, which transformed into nanoplate-like structures upon annealing. mdpi.com

Table 1: Influence of Synthesis Parameters on Bi₂MoO₆ Morphology Observed by SEM

Synthesis MethodKey Parameter(s)Observed MorphologyReference(s)
Co-precipitationpH = 3.0Hexagonal nanoparticles (47–90 nm) rsc.orgrsc.org
Co-precipitationpH = 1.5 or 5.0Mixed spherical and hexagonal shapes rsc.orgrsc.org
HydrothermalPure Bi₂MoO₆Nanoplates (diameter ~300 nm, thickness ~25 nm) nih.govsemanticscholar.org
Hydrothermal1% S-doped Bi₂MoO₆Smaller nanoplates (diameter ~150 nm, thickness ~15 nm) nih.govsemanticscholar.org
HydrothermalSolvent: Ethylene Glycol (EG)3-D hollow microspheres (0.7-1.0 μm) mdpi.com
HydrothermalAnnealing at 400 °CNanoplate-like structures mdpi.com
Reflux MethodpH = 6.5Flower-like superstructures (diameter 0.5-1.0 μm) researchgate.net
Reflux MethodpH > 8.5Increase in nanoparticles, decrease in flower-like nanosheets researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for detailed investigation of the internal nanostructure, particle size, and crystallinity of this compound. mdpi.comrsc.orgresearchgate.net TEM analyses often confirm the morphologies observed by SEM, such as nanosheet and flower-like architectures. mdpi.combeilstein-journals.org

For example, TEM images of γ-Bi₂MoO₆ have revealed hexagonal structures and confirmed the nanosheet morphology of the material. mdpi.comrsc.org Selected Area Electron Diffraction (SAED), a technique performed within a TEM, provides information about the crystalline structure. SAED patterns of γ-Bi₂MoO₆ have confirmed its orthorhombic phase and polycrystalline nature. rsc.orgresearchgate.net TEM has also been used to visualize the heterostructures in composites, such as Bi₂MoO₆ nanoparticles distributed on the surface of other materials or the loading of nanoparticles onto Bi₂MoO₆ flower-like structures. beilstein-journals.orgrsc.org The images clearly show the intimate contact between the different components, which is crucial for applications like photocatalysis. beilstein-journals.org

High-Resolution Electron Microscopy (HRTEM) for Defect Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging technique that allows for the visualization of the crystallographic structure of a material at an atomic scale. It is instrumental in identifying crystal planes and imaging lattice defects. nih.gov

HRTEM studies on this compound have successfully resolved the lattice fringes, and the measured interplanar spacings are used to identify specific crystal planes. For the common orthorhombic γ-Bi₂MoO₆ phase, numerous studies have reported lattice spacings that correspond to its known crystal planes, such as (131), (200), (002), and (060). mdpi.comrsc.orgnih.govrsc.org For example, lattice fringes with spacings of 0.315 nm and 0.277 nm have been assigned to the (131) and (200) crystal planes of γ-Bi₂MoO₆, respectively. nih.gov

Furthermore, HRTEM is a key tool for observing structural imperfections. The presence of irregular and disordered lattice fringes at the interface of composite materials, for instance, can indicate the formation of lattice defects. nih.govresearchgate.net These defects, which can be engineered through doping, can play a significant role in the material's electronic and catalytic properties. nih.gov

Table 2: HRTEM Lattice Spacing Data for γ-Bi₂MoO₆

Measured Lattice Spacing (nm)Corresponding Crystal PlaneReference(s)
0.192(062) rsc.org
0.2627(060) mdpi.com
0.2738 / 0.274 / 0.275 / 0.277(200) or (002) mdpi.comrsc.orgnih.gov
0.313 / 0.315 / 0.319(131) nih.govrsc.orgacs.orgacs.org
0.39(111) rsc.org
0.406(040) rsc.org
0.819(020) cambridge.org

Defect Chemistry and Non-Stoichiometry Investigations in this compound

The functionality of this compound, particularly in catalysis, is profoundly influenced by its defect chemistry. Non-stoichiometry, especially in the form of oxygen vacancies, can alter the electronic band structure, improve charge separation, and create active sites for chemical reactions.

Research on Oxygen Vacancy Formation and Concentration

Oxygen vacancies are one of the most common and important types of point defects in metal oxides like this compound. acs.org Their formation and concentration can be controlled through various strategies, including doping, chemical reduction, and controlled thermal treatments. acs.orgbeilstein-journals.orgresearchgate.net These vacancies are known to enhance photocatalytic activity by acting as separation centers for photogenerated electron-hole pairs and by creating active sites for the adsorption and activation of reactant molecules. beilstein-journals.orgbohrium.com

Research has shown that oxygen vacancies can be intentionally introduced into the Bi₂MoO₆ lattice. One method involves the chemical reduction of Bi₂MoO₆ nanosheets, for example, by treatment with a NaOH solution, which has been shown to create a high concentration of oxygen vacancies. bohrium.comresearchgate.net Another approach is through controlled calcination; heating Bi₂MoO₆ at a specific temperature (e.g., 350 °C for 4 hours) can generate surface oxygen vacancies by causing the breakage of Bi-O bonds in the [Bi₂O₂]²⁺ layers. beilstein-journals.orgresearchgate.net The presence of these vacancies can be confirmed by techniques like photoluminescence spectroscopy, where a decrease in emission intensity often correlates with a higher separation efficiency of charge carriers due to trapping by defect states. bohrium.com In the context of catalysis, these oxygen vacancies are crucial for mechanisms like the Mars-van Krevelen model, where lattice oxygen participates in the reaction, leaving a vacancy that is subsequently refilled by gas-phase oxygen. rsc.org The mobility of this lattice oxygen is strongly related to the presence and accessibility of these vacancies. rsc.org

Influence of Defects on Material Performance

The performance of bismuth molybdenum oxides in applications such as catalysis and photocatalysis is profoundly influenced by the presence of structural defects. These imperfections, which include cation and anion vacancies, act as electronically active sites that can alter charge carrier dynamics, surface reactivity, and ultimately, the material's efficiency and selectivity. magtech.com.cn Defect engineering has thus emerged as a key strategy to enhance the functional properties of these materials. magtech.com.cn

The most extensively studied defects in bismuth molybdates are oxygen vacancies (OVs). magtech.com.cn In photocatalysis, the primary challenge is often the rapid recombination of photogenerated electron-hole pairs, which limits quantum efficiency. magtech.com.cn The introduction of OVs has been proven to be an effective strategy to mitigate this issue. magtech.com.cncanterbury.ac.nz OVs create localized electronic states within the band gap that can trap electrons, promoting the separation of charge carriers and prolonging their lifetime. nih.govmdpi.com This enhanced charge separation significantly boosts photocatalytic activity. For example, OV-rich Bi₂MoO₆ hierarchical hollow microspheres exhibited a benzaldehyde (B42025) production rate of 1310 μmol g⁻¹ h⁻¹, which is 2.3 times higher than that of their OV-poor counterparts. nih.gov

Cation vacancies also play a critical role. The creation of molybdenum vacancies in Bi₂MoO₆ has been shown to dramatically improve photocatalytic performance. acs.org Subsurface Mo vacancies can capture photogenerated holes and induce an internal electric field, which powerfully drives the separation of electron-hole pairs. acs.org This led to a remarkable increase in the photocatalytic conversion of ethyl lactate (B86563) to over 99% after 3 hours of illumination, compared to just 28.6% for the defect-free bulk material. acs.org In the case of bismuth-cerium-molybdate catalysts, a cation vacancy adjacent to the Bi³⁺ active site is believed to be essential for the catalytic cycle, highlighting that cation vacancies are integral to the structure of the active site itself. scispace.com The strategic introduction of these defects, whether on the surface or in the subsurface, provides a powerful tool for tuning the electronic structure and catalytic function of this compound materials.

Defect TypeMaterial SystemApplicationPerformance EnhancementSource
Oxygen Vacancy (OV) Bi₂MoO₆ Hollow MicrospheresSelective Alcohol Oxidation2.3x increase in benzaldehyde production rate over OV-poor sample. nih.gov
Oxygen Vacancy (OV) AgBiO₃/Bi₂MoO₆-OVsPollutant Degradation1.38x higher degradation activity for Rhodamine-B than pure Bi₂MoO₆. mdpi.com
Molybdenum Vacancy Subsurface Mo Vacancy-rich Bi₂MoO₆Selective Lactate Oxidation>99% conversion of ethyl lactate, compared to 28.6% for bulk Bi₂MoO₆. acs.org
Cation Vacancy Bismuth-Cerium-MolybdatePropylene (B89431) AmmoxidationProposed as essential to the active site structure, accommodating Bi³⁺ lone pair. scispace.com

This interactive table presents research findings on how different types of defects in this compound systems influence their performance in various catalytic applications.

Rigorous Theoretical and Computational Investigations of Bismuth Molybdenum Oxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of bismuth molybdate (B1676688) catalysts. It allows for detailed analysis of the electronic structure, adsorption of reactants, and the energetics of reaction pathways on the catalyst surface.

DFT calculations have been crucial in characterizing the electronic makeup of various bismuth molybdate phases. The valence band (VB) and conduction band (CB) are primarily composed of hybridized Bi 6p, O 2p, and Mo nd orbitals (where n=4 for Mo). researchgate.net Specifically, the top of the valence band is largely formed by the interaction of O 2p and Bi 6s orbitals, while the bottom of the conduction band is dominated by Mo 4d orbitals. researchgate.net This electronic configuration facilitates the charge transfer from the O 2p + Bi 6s hybrid orbitals to the empty Mo 4d orbitals upon photoexcitation. researchgate.net

The presence of the Bi 6s² lone pair is significant; it contributes to a reduction in the band gap and enhances hole conductivity because the Bi 6s orbital's position relative to the O 2p orbital leads to a greater dispersion at the top of the valence band. researchgate.net DFT studies on various bismuth-based materials confirm that the sp hybridization between Bi 6s and O 2p is a key factor in reducing the band gap to below 3 eV. researchgate.net

Calculated band gap values vary depending on the specific phase of bismuth molybdate and the computational method used. For instance, the γ-Bi₂MoO₆ phase, which has an orthorhombic structure, is known to have a suitable band gap for visible light absorption, with experimental values around 2.5–2.8 eV. mdpi.com DFT calculations using different functionals have produced various results; the GGA-PBE functional can underestimate the band gap, yielding values around 1.53 eV, while modified functionals provide estimates closer to experimental observations, such as 2.4 eV. acs.org

Compound/PhaseDFT FunctionalCalculated Band Gap (eV)Reference
γ-Bi₂MoO₆GGA-PBE1.53 acs.org
γ-Bi₂MoO₆Modified Becke–Johnson~2.4 acs.org
γ-Bi₂MoO₆GGA-PBE with scissor corrections2.43 acs.org
Bi₂MoO₆Not Specified2.20 researchgate.net
Bi₂MoO₆ (PBE)PBE1.98 researchgate.net
(Bi₀.₇₅Fe₀.₂₅)₂MoO₆Not Specified1.4 (Max thermodynamic energy barrier) researchgate.netarxiv.org

DFT calculations have been extensively applied to model the selective oxidation and ammoxidation of propene over bismuth molybdate catalysts, particularly the α-Bi₂Mo₃O₁₂ phase. These studies consistently identify the initial abstraction of a hydrogen atom from the methyl group of propene as the rate-limiting step for both reactions. acs.orgacs.orgescholarship.org The calculated apparent activation energy for this crucial step is 27.3 kcal/mol, which aligns well with experimental findings of approximately 22 kcal/mol. acs.orgescholarship.org

The active site for this hydrogen abstraction is identified as a lattice oxygen, specifically a bismuth-perturbed molybdenyl (Mo=O) oxygen. acs.org The resulting allyl species is stabilized as an allyl alkoxide intermediate. acs.orgacs.org This intermediate can then follow one of two main pathways:

Oxidation to Acrolein : A second hydrogen is abstracted from the allyl alkoxide to produce acrolein. acs.org

Ammoxidation to Acrylonitrile (B1666552) : The allyl alkoxide reacts with ammonia (B1221849), which adsorbs on under-coordinated Bi³⁺ surface cations, to form an allylamine (B125299) intermediate that subsequently dehydrogenates to form acrylonitrile. acs.org

DFT studies show that the activation barrier for the dehydrogenation of the allyl alkoxide to acrolein is significantly higher than the barrier for its reaction with adsorbed ammonia. acs.org This finding explains the experimental observation that very little acrolein is produced when ammonia is present in the feed. acs.org

Reaction StepCatalyst/ModelCalculated Activation Energy (kcal/mol)Reference
Initial H-abstraction from propeneα-Bi₂Mo₃O₁₂ (010) surface27.3 (apparent) acs.orgescholarship.org
Propene activation on Bi (+3) oxideBi₂O₃ cluster41.6 escholarship.org
Propene activation on Mo (+6) oxideMoO₃ cluster27.1 escholarship.org
H-abstraction stepMo₃O₉ cluster35.6 escholarship.org
Acrolein releaseMo₃O₉ cluster31.9 escholarship.org

To accurately model catalytic reactions, theoretical studies focus on specific crystal surfaces. The (010) surface of α-Bi₂Mo₃O₁₂ is frequently chosen for DFT calculations as it is considered catalytically relevant. acs.orgescholarship.orgescholarship.org Computational models of these surfaces are used to investigate surface stability and restructuring under different conditions.

Adsorption and Reaction Energy Barrier Calculations

Molecular Dynamics Simulations and Reaction Modeling

While DFT provides a static picture of reaction energetics, molecular dynamics (MD) simulations offer a dynamic view of atomic and molecular motions, including diffusion and entire reaction pathways.

Both classical and ab initio molecular dynamics (AIMD) simulations are employed to study diffusion and transport phenomena in bismuth oxides and related materials. mdpi.comacs.org These simulations are particularly valuable for understanding oxide ion conductivity, a key property for applications in solid oxide fuel cells. acs.org

AIMD simulations have been used to investigate oxide ion diffusion in complex materials like Bi₂₆Mo₁₀O₆₉. acs.org Studies on δ-Bi₂O₃, a high-temperature phase known for its exceptional ionic conductivity, reveal liquid-like diffusion behavior. acs.orgresearchgate.net AIMD calculations for δ-Bi₂O₃ at 1100 K yield a self-diffusion coefficient for oxygen of approximately 10 x 10⁻¹⁰ m²/s, a value indicative of very high mobility. researchgate.net Classical MD simulations, which are less computationally intensive, allow for the use of larger system sizes and longer simulation times to ensure robust statistical sampling of diffusion events. mdpi.com These simulations rely on carefully parameterized interatomic potentials (force fields) to describe the interactions between atoms. mdpi.com

Reactive force fields, such as ReaxFF, enable MD simulations of chemical reactions, providing a complete, dynamic picture of reaction pathways. researchgate.net Quantum mechanical calculations on small cluster models are first used to train the force field parameters. researchgate.net Subsequently, large-scale MD simulations can model the entire reaction network, including the formation and transformation of various intermediates over time.

For the oxidation of propene on bismuth molybdate, MD simulations can track the trajectory from the initial adsorption and activation of propene to the final desorption of acrolein. researchgate.net These simulations provide energetics for the entire proposed mechanism, including reaction enthalpies (ΔH) and Gibbs free energies (ΔG) at specific temperatures, complementing the static transition state barriers calculated by DFT. researchgate.net This approach allows for a comprehensive understanding of the roles of different metal sites, such as bismuth oxide for propene activation and molybdate sites for reacting with other species like ammonia. researchgate.net

Atomistic Simulations of Diffusion and Transport Phenomena

First-Principles Calculations for Material Design and Property Prediction

First-principles calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for the in-depth understanding and rational design of bismuth molybdenum oxide materials. These computational methods allow for the prediction of electronic, structural, and optical properties from fundamental quantum mechanical principles, providing insights that are often difficult to obtain through experimental means alone. Such theoretical investigations are crucial for designing new materials with tailored functionalities for applications ranging from photocatalysis to selective oxidation catalysis.

A significant focus of theoretical work has been on the γ-Bi₂MoO₆ phase, which is known for its promising photocatalytic activity. acs.orgresearchgate.net DFT calculations have been employed to elucidate its fundamental characteristics, including its dynamic and structural stability, the nature of its band gap, dielectric constant, and optical absorption properties. acs.orgresearchgate.net The accuracy of these predictions is highly dependent on the chosen exchange-correlation functional. For instance, the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional tends to underestimate the band gap of γ-Bi₂MoO₆, yielding values around 1.53 eV. acs.orgnih.gov More advanced and computationally intensive hybrid functionals, such as the Heyd–Scuseria–Ernzerhof (HSE06) functional, provide more accurate band gap estimations, with values around 2.4 eV, which are in better agreement with experimental observations. acs.orgnih.gov The inclusion of corrections for van der Waals (vdW) forces and relativistic spin-orbit coupling (SOC) is also critical, especially due to the presence of the heavy bismuth atom, to reliably model the material's physical properties. acs.orgnih.gov

The electronic structure of this compound is a key determinant of its properties. DFT studies reveal that the valence band is typically a hybridization of Bi 6s and O 2p orbitals, while the conduction band is primarily composed of Mo 4d orbitals. researchgate.netresearchgate.net This electronic configuration facilitates the charge transfer from the O 2p and Bi 6s hybrid orbitals to the empty Mo 4d orbitals upon photoexcitation, which is a crucial step in photocatalysis. researchgate.net The stereochemical activity of the Bi 6s² lone pair is also significant, as it contributes to a dispersion at the top of the valence band, which can reduce the band gap energy and enhance hole conductivity. researchgate.net

First-principles calculations are also instrumental in designing new this compound-based materials through doping. By substituting bismuth with other cations, it is possible to modulate the material's electronic structure and, consequently, its catalytic or photocatalytic activity. For example, theoretical models have been constructed for lanthanide (Ln³⁺) doped γ-Bi₂MoO₆ (where Ln = Gd, Ho, Yb). mdpi.comresearchgate.net These calculations show that substituting Bi³⁺ with smaller Ln³⁺ ions leads to a contraction of the lattice parameters and a reduction in the band gap width. mdpi.comresearchgate.net The introduction of dopants like iron (Fe) and ytterbium (Yb) has been investigated for applications in photocatalytic nitrogen fixation. arxiv.orgresearchgate.net DFT studies suggest that these dopants can induce strain, decrease Mo-O binding, and shift energy levels, thereby modulating the band gap by approximately 0.2 eV and enhancing the affinity for nitrogen and hydrogen species on the catalyst's surface. arxiv.orgresearchgate.net

The table below summarizes the calculated band gaps for γ-Bi₂MoO₆ using different computational methods and for various doped systems, illustrating the impact of theoretical approaches and material design on this critical property.

SystemComputational Method/FunctionalCalculated Band Gap (eV)Reference
γ-Bi₂MoO₆GGA-PBE1.53 acs.orgnih.gov
γ-Bi₂MoO₆Modified Becke-Johnson~2.4 acs.orgnih.gov
γ-Bi₂MoO₆GGA-PBE with scissor corrections2.43 nih.gov
γ-Bi₂MoO₆HSE06+SOC+vdWGood agreement with experimental ~3 eV acs.orgnih.gov
Intrinsic γ-Bi₂MoO₆DFT (unspecified)2.454 mdpi.com
Gd-doped γ-Bi₂MoO₆DFT (unspecified)2.436 mdpi.com
Ho-doped γ-Bi₂MoO₆DFT (unspecified)2.417 mdpi.com
Yb-doped γ-Bi₂MoO₆DFT (unspecified)2.402 mdpi.com
(Bi₀.₇₅Fe₀.₂₅)₂MoO₆DFTModulated by ~0.2 eV arxiv.orgresearchgate.net

Furthermore, theoretical calculations have been applied to understand the reaction mechanisms in selective oxidation catalysis. For instance, DFT investigations into the oxidation of propene on the (010) surface of Bi₂Mo₃O₁₂ have helped to identify the active sites and determine the rate-determining steps. escholarship.org These studies highlight the essential roles of both bismuth and molybdenum in providing the specific geometric and electronic structure necessary for catalytic activity. escholarship.org Such computational insights are vital for the rational design of more efficient and selective catalysts.

The effect of different computational functionals on the prediction of structural properties has also been systematically studied. The table below shows a comparison of lattice constants for α-Bi₂Mo₃O₁₂ calculated with different functionals against experimental data.

Functionala (Å)b (Å)c (Å)Reference
Experimental 11.9510.7911.87 escholarship.org
RPBE+U 12.1811.2112.00 escholarship.org
M06-L 11.9710.8211.84 escholarship.org

As shown, the M06-L functional provides much closer agreement with experimental lattice constants compared to the RPBE+U functional, which overestimates the parameters. escholarship.org This underscores the importance of selecting appropriate computational methods for accurate structural and, by extension, property predictions.

Elucidating Mechanistic Studies in Catalytic Processes Involving Bismuth Molybdenum Oxide

Heterogeneous Catalysis Mechanisms

Bismuth molybdenum oxides are renowned for their catalytic activity, particularly in the selective oxidation and ammoxidation of light olefins. curtin.edu.au The elucidation of the underlying reaction mechanisms has been a focal point of catalysis research for decades, aiming to understand and control the catalyst's performance. curtin.edu.autue.nl

Selective Oxidation and Ammoxidation Reaction Pathways

The selective oxidation of propylene (B89431) to acrolein and its ammoxidation to acrylonitrile (B1666552) over bismuth molybdate (B1676688) catalysts are classic examples of heterogeneous catalysis. tue.nllehigh.edu The reaction pathways are complex and involve multiple steps on the catalyst surface.

In the selective oxidation of propene to acrolein, the initial and often rate-determining step is the abstraction of a hydrogen atom from the methyl group of propene to form an allyl radical intermediate. acs.orgrsc.org This radical can then diffuse across the catalyst surface before binding to a molybdenyl oxygen to create an allyl alkoxy intermediate. acs.org A subsequent hydrogen abstraction from this intermediate leads to the formation of acrolein. acs.org

For the ammoxidation of propene to acrylonitrile, the mechanism also involves the formation of an allyl radical. researchgate.net In this case, ammonia (B1221849) is activated on the catalyst surface, with studies suggesting that this activation is more favorable on reduced molybdenum sites (Mo(IV)) compared to fully oxidized Mo(VI) sites. researchgate.netresearchgate.net This leads to the formation of Mo=NH (imido) species. researchgate.netresearchgate.net The allyl radical then inserts into this Mo=NH group, a crucial step in forming the C-N bond necessary for acrylonitrile production. researchgate.net The presence of ammonia and propene, both reducing agents, can facilitate the activation of ammonia. researchgate.net

A proposed reaction mechanism for propene ammoxidation suggests the involvement of two key nitrogen-containing species: ammonia adsorbed on surface Bi³⁺ ions, which reacts with a propene derivative to form products with C-N bonds, and metastable M-NHₓ (where M is Mo or Bi) groups that are responsible for the oxidation of ammonia to dinitrogen. osti.gov

The following table summarizes the key reaction steps in the selective oxidation and ammoxidation of propene over bismuth molybdenum oxide catalysts:

Reaction Key Steps Intermediates Products
Selective Oxidation 1. Abstraction of α-hydrogen from propene. acs.orgrsc.org 2. Formation of an allyl radical. acs.org 3. Interaction with molybdenyl oxygen. acs.org 4. Second hydrogen abstraction. acs.orgAllyl radical, Allyl alkoxyAcrolein, Water
Ammoxidation 1. Abstraction of α-hydrogen from propene. researchgate.net 2. Formation of an allyl radical. researchgate.net 3. Activation of ammonia on Mo sites. researchgate.netresearchgate.net 4. Insertion of allyl radical into Mo=NH species. researchgate.netAllyl radical, Mo=NH (imido) speciesAcrylonitrile, Water

Investigation of Active Sites and the Role of Lattice Oxygen

The identification of active sites and the function of different oxygen species within the bismuth molybdate lattice are critical to understanding its catalytic behavior. It is widely accepted that lattice oxygen, rather than gaseous oxygen, is the primary oxidant in these selective oxidation reactions. curtin.edu.auresearchgate.net

Research indicates that the active sites are bifunctional, involving both bismuth and molybdenum centers. researchgate.net The bismuth sites are primarily associated with the initial activation of the propene molecule through the abstraction of the α-hydrogen to form the allyl intermediate. curtin.edu.auresearchgate.net The molybdenum sites, specifically the di-oxo Mo(VI) centers adjacent to the bismuth, are then involved in the subsequent reaction steps, including the chemisorption of propylene and the insertion of oxygen or a nitrogen-containing group. researchgate.netresearchgate.net

The nature of the active oxygen species has been a subject of detailed investigation. Density functional theory (DFT) calculations have identified a bismuth-perturbed molybdenyl (Mo=O) oxygen as the most active site for the initial hydrogen abstraction. acs.org Different types of lattice oxygen ions participate in the reaction, and their mobility within the crystal lattice is crucial for maintaining the redox balance and controlling the catalyst's activity and selectivity. curtin.edu.aulehigh.edu The oxygen associated with bismuth is chemically distinct from that bonded to molybdenum. lehigh.edu Studies have shown that the reoxidation of bismuth vacancies can occur through the transfer of oxygen from molybdenum, which can be a rate-limiting step. lehigh.edu

The coordination environment of the molybdenum-oxygen species also plays a significant role in their activity. The selectivity towards acrolein is closely linked to the redox properties of the Mo=O species, which in turn are influenced by their coordination, such as being in a distorted octahedral or tetrahedral environment. researchgate.net

Reaction Kinetics and Transport Phenomena Studies

The kinetics of selective oxidation and ammoxidation over this compound catalysts have been extensively studied to develop rate laws and understand the influence of various reaction parameters. tue.nl For the selective oxidation of propene, the reaction rate is generally found to be first order with respect to the propene concentration and zero order with respect to ammonia (for ammoxidation). osti.gov The activation of the C-H bond in the methyl group of propylene is often identified as the rate-limiting step. rsc.org

Kinetic models often incorporate the Mars-van Krevelen mechanism, which involves the participation of lattice oxygen. tue.nl These models must also account for the complex interplay of adsorption, desorption, and surface reaction steps. chemrxiv.org For multicomponent mixed metal oxide catalysts, microdynamic models are useful as they consider not only the elementary reaction steps but also the dynamic changes on the catalyst surface, such as the formation of modified surfaces or periodic reconstructions. chemrxiv.org

Transport phenomena, including heat and mass transfer, can also significantly influence the observed reaction rates and selectivities, especially in industrial fixed-bed reactors. The high thermal conductivity of materials like silicon carbide, often used as a diluent, helps in managing the reaction heat. It is crucial to ensure that kinetic measurements are free from transport limitations to accurately determine the intrinsic catalytic activity. acs.org

Mars-van Krevelen Mechanism Application and Verification

The Mars-van Krevelen (MvK) mechanism is widely accepted to describe the redox process occurring during the selective oxidation and ammoxidation reactions over this compound catalysts. tue.nlrsc.orgsun.ac.za This mechanism involves a two-step redox cycle:

Catalyst Reduction: The organic substrate (e.g., propene) reacts with lattice oxygen from the catalyst, leading to the formation of the oxidized product (e.g., acrolein) and water. In this step, the catalyst surface is reduced. sun.ac.zarsc.org

Catalyst Reoxidation: The reduced catalyst is subsequently reoxidized by gaseous oxygen, replenishing the consumed lattice oxygen and completing the catalytic cycle. sun.ac.zarsc.org

A key feature of the MvK mechanism is the spatial and structural separation of the sites for substrate oxidation and catalyst reoxidation. sun.ac.za The mobility of lattice oxygen ions within the catalyst bulk is essential for this mechanism, as it allows oxygen to be transported from the reoxidation sites to the active sites for substrate oxidation. curtin.edu.aursc.org This mobility is influenced by the presence of oxygen vacancies. rsc.org

Experimental verification for the MvK mechanism comes from various studies, including isotopic labeling experiments using ¹⁸O₂, which have shown the incorporation of lattice oxygen into the reaction products. lehigh.edu In situ studies have also provided evidence for the redox changes in the catalyst during the reaction. lehigh.edu The applicability of the MvK mechanism is a cornerstone in understanding the functionality of bismuth molybdate and other mixed metal oxide catalysts in selective oxidation processes. researchgate.net

Photocatalytic Reaction Mechanisms

Bismuth molybdenum oxides, in addition to their thermal catalytic properties, also exhibit photocatalytic activity. This opens up possibilities for their application in environmental remediation and solar energy conversion. Understanding the fundamental mechanisms of photocatalysis is key to optimizing their performance.

Charge Carrier Generation, Separation, and Recombination Dynamics

The photocatalytic process in a semiconductor like this compound is initiated by the absorption of photons with energy equal to or greater than its band gap. This leads to the generation of electron-hole pairs (charge carriers). researchgate.net

Several factors influence the dynamics of charge carrier generation, separation, and recombination in this compound:

Crystal Structure: The layered crystal structure of some bismuth molybdate phases is beneficial for photocatalysis as it can facilitate the separation of photogenerated charge carriers. researchgate.netnih.gov

Defects and Oxygen Vacancies: The introduction of defects, such as oxygen vacancies, can act as trapping sites for photogenerated electrons, which can promote the separation of charge carriers and enhance photocatalytic activity. researchgate.net

Heterojunction Formation: Creating heterojunctions with other semiconductors can establish a built-in electric field at the interface, which effectively drives the separation of electrons and holes, thereby reducing their recombination rate. nih.govacs.orgrsc.org Z-scheme and S-scheme heterojunctions are advanced configurations designed to improve charge separation and maintain strong redox potentials. nih.gov

Morphology and Surface Area: The morphology and surface area of the photocatalyst can also affect charge carrier dynamics. A larger surface area can provide more active sites for surface reactions, but it can also sometimes lead to more recombination centers. researchgate.net

Techniques like photoluminescence (PL) spectroscopy and transient absorption spectroscopy (TAS) are used to study charge carrier dynamics. A lower PL intensity often indicates a lower recombination rate of electron-hole pairs, suggesting more efficient charge separation. researchgate.net TAS allows for the investigation of the dynamics of photogenerated holes and electrons on ultrafast timescales. acs.org

Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). beilstein-journals.orgresearchgate.net this compound has proven to be an effective photocatalyst in AOPs for the degradation of a wide range of organic contaminants. nih.govsemanticscholar.org

The photocatalytic degradation mechanism commences when Bi2MoO6 absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers can then initiate a series of redox reactions. The photogenerated holes (h+) on the valence band are powerful oxidizing agents that can directly oxidize organic pollutants or react with water molecules to form highly reactive hydroxyl radicals. Simultaneously, the electrons (e-) in the conduction band can react with dissolved oxygen to produce superoxide (B77818) radicals (•O2-), which can further contribute to the degradation process. researchgate.net

The efficiency of pollutant degradation is influenced by several factors, including the morphology and crystal structure of the Bi2MoO6 catalyst. For instance, Bi2MoO6 nanoplates have demonstrated excellent photocatalytic activity in the degradation of rhodamine B, methylene (B1212753) orange, and phenol (B47542) under visible light irradiation. nih.govresearchgate.net The synthesis method and conditions, such as pH, can significantly impact the final properties of the catalyst and its performance. nih.govresearchgate.net

To enhance the photocatalytic activity of Bi2MoO6, various strategies have been employed, including the formation of heterojunctions with other semiconductors. For example, a Z-scheme heterojunction of silver bismuth oxide (AgBiO3) and Bi2MoO6 with oxygen vacancies showed improved degradation of Rhodamine B (RhB) by 72% within 100 minutes, which was 1.38 times higher than pure Bi2MoO6. This enhancement is attributed to better separation of photogenerated charge carriers and increased visible light absorption. Trapping experiments and electron spin resonance (ESR) studies have confirmed that superoxide radicals and holes are the primary reactive species in such systems.

Furthermore, Bi2MoO6 has been utilized in photo-Fenton-like systems, which combine photocatalysis with Fenton-like reactions to generate additional hydroxyl radicals. acs.orgnih.gov In these systems, the photocatalyst facilitates the cycling of metal ions (e.g., Cu2+/Cu+ or Fe3+/Fe2+), which in turn catalyze the decomposition of hydrogen peroxide (H2O2) into hydroxyl radicals. rsc.orgbohrium.comresearchgate.net This synergistic approach has shown remarkable efficiency in degrading persistent organic pollutants like ciprofloxacin. rsc.org

Table 1: Photocatalytic Degradation of Various Pollutants using this compound-Based Catalysts

CatalystPollutantDegradation Efficiency (%)Time (min)Light SourceReference
Bi2MoO6Phenol90300Visible light (λ > 400 nm) nih.govresearchgate.net
AgBiO3/Bi2MoO6-10Rhodamine B72100Visible light
AgBiO3/Bi2MoO6-10Ciprofloxacin70Not SpecifiedVisible light
AgBiO3/Bi2MoO6-10Methylene Blue66Not SpecifiedVisible light
AgBiO3/Bi2MoO6-10Methyl Orange63Not SpecifiedVisible light
Cu2O/Bi2MoO6Ciprofloxacin~100120Photo-assisted-electro-Fenton-like rsc.org
10% Bi2MoO6/g-C3N4Rhodamine B94.6Not SpecifiedVisible light nih.gov

This table is interactive. Click on the headers to sort the data.

Photocatalytic Nitrogen Fixation and Hydrogen Evolution Reaction Research

Beyond pollutant degradation, this compound is being explored for its potential in sustainable energy production and chemical synthesis, specifically in photocatalytic nitrogen fixation and hydrogen evolution reactions.

Photocatalytic Nitrogen Fixation:

The conversion of atmospheric nitrogen (N2) into ammonia (NH3), known as nitrogen fixation, is a cornerstone of modern agriculture and industry. The conventional Haber-Bosch process, however, is energy-intensive. Photocatalytic nitrogen fixation using semiconductor materials like Bi2MoO6 offers a promising, environmentally friendly alternative that utilizes solar energy. rsc.orgarxiv.org

The mechanism of photocatalytic nitrogen fixation on Bi2MoO6 involves several key steps: (i) adsorption and activation of N2 molecules on the catalyst surface, (ii) generation of electron-hole pairs upon light absorption, and (iii) the reduction of adsorbed N2 by photogenerated electrons to form ammonia. rsc.org The unique layered structure and electronic properties of Bi2MoO6 are conducive to these processes. rsc.org

However, the high bond energy of the N≡N triple bond presents a significant challenge. rsc.org To enhance the efficiency of nitrogen fixation, researchers have focused on strategies like defect engineering and creating heterojunctions. For example, creating oxygen vacancies in Bi2MoO6 can enhance N2 chemisorption and activation. researchgate.net Doping Bi2MoO6 with other elements, such as iron or cobalt, can also improve its catalytic activity by providing more active sites for N2 adsorption and facilitating the separation of charge carriers. rsc.orgarxiv.org Theoretical studies using density functional theory (DFT) have shown that doping can modulate the electronic structure and binding affinities of the catalyst surface. arxiv.orgresearchgate.net

Recent research has also investigated the role of oxygen in the photocatalytic nitrogen reduction reaction (pNRR). It has been found that in an aerobic pNRR process, the presence of oxygen can inhibit the formation of excess metallic bismuth (Bi0) on the catalyst surface, thereby maintaining the structural integrity of Bi2MoO6 and promoting efficient ammonia synthesis. acs.org

Hydrogen Evolution Reaction (HER):

The photocatalytic hydrogen evolution reaction (HER) from water splitting is another critical area where Bi2MoO6 shows promise as a clean energy solution. The process involves the generation of electron-hole pairs in the photocatalyst, followed by the reduction of protons (H+) by the photogenerated electrons to produce hydrogen gas (H2).

While pure Bi2MoO6 exhibits some activity for HER, its efficiency is often limited by the rapid recombination of charge carriers. rsc.org To overcome this, Bi2MoO6 is frequently combined with other materials to form heterostructures. For instance, a Z-scheme composite of Bi2MoO6 and Cadmium Sulfide (B99878) (CdS) has demonstrated significantly enhanced photocatalytic H2 evolution activity. rsc.orgacs.org The Z-scheme configuration facilitates the separation of electrons and holes, with electrons accumulating on the CdS for H2 production and holes on the Bi2MoO6. acs.org

Another approach involves the in-situ formation of metallic bismuth (Bi) on the Bi2MoO6 surface, creating a Bi surface plasmon resonance (SPR)-promoted Z-scheme composite. acs.org The SPR effect of metallic Bi enhances visible light absorption and promotes charge separation, leading to a substantial increase in the hydrogen evolution rate. acs.org

Table 2: Performance of this compound-Based Catalysts in Nitrogen Fixation and Hydrogen Evolution

CatalystReactionYield/RateConditionsReference
Bi@Bi2MoO6Nitrogen Fixation173.40 µmol g⁻¹Aqueous Phase, Solar Light mdpi.com
Bi2MoO6/OV-BiOBrNitrogen Fixation90.7 µmol g⁻¹ h⁻¹Visible light (λ > 420 nm) nih.gov
Bi-Bi2MoO6/CdS-DETAHydrogen Evolution7.37 mmol h⁻¹ g⁻¹Visible Light acs.org
CdS-Bi2MoO6 CSHsHydrogen Evolution6 times > pristine CdSVisible Light rsc.org

This table is interactive. Click on the headers to sort the data.

Advanced Research on Bismuth Molybdenum Oxide in Functional Materials Applications

Gas Sensing Mechanisms and Advanced Material Design

Bismuth molybdenum oxide (Bi₂MoO₆) has emerged as a significant material in the field of gas sensing due to its unique electronic and structural properties. Researchers are actively investigating its sensing mechanisms and developing advanced material designs to enhance its performance for detecting various gases.

Mechanistic Understanding of Gas Adsorption and Desorption

The gas sensing mechanism of this compound, like other semiconductor metal oxides, is primarily based on the change in electrical resistance upon exposure to a target gas. This process is governed by the adsorption and desorption of gas molecules on the material's surface. The "ionosorption model" is a foundational concept for understanding these interactions. uzh.ch

When an n-type semiconductor like this compound is in the air, oxygen molecules adsorb on its surface and capture free electrons from the conduction band, forming chemisorbed oxygen ions (such as O₂⁻, O⁻, or O²⁻). This process creates an electron depletion layer, which increases the sensor's resistance. rsc.org The specific type of oxygen ion formed depends on the operating temperature.

Upon exposure to a reducing gas (e.g., NH₃, ethanol), the gas molecules react with the pre-adsorbed oxygen ions on the surface. This reaction releases the trapped electrons back into the conduction band of the this compound, which narrows the electron depletion layer and decreases the sensor's resistance. rsc.org Conversely, when exposed to an oxidizing gas (e.g., NO₂), the gas molecules can directly accept electrons from the semiconductor surface, further increasing the width of the depletion layer and thus the resistance. rsc.org

The efficiency of this process is influenced by several factors, including the material's morphology, which affects gas diffusion and the number of active adsorption sites. mdpi.com For instance, hierarchical nanostructures can provide more active sites for gas adsorption and promote the diffusion and desorption of gases. mdpi.com The dynamics of adsorption and desorption are crucial for the sensor's response and recovery times. mdpi.com

First-principles calculations have been employed to understand the adsorption energies and electronic properties of bismuth sulfide (B99878) (Bi₂S₃), a related bismuth compound, which showed strong selectivity towards NO₂ due to a high adsorption energy. mdpi.com Similarly, for this compound, the interaction with different gas molecules will have varying adsorption energies, which forms the basis for its selectivity.

Role of Heterojunctions and Interface Effects in Sensing Performance

To enhance the gas sensing properties of this compound, researchers often create heterojunctions by combining it with other metal oxides. These heterojunctions create unique interface effects that can significantly improve sensitivity, selectivity, and response/recovery times.

A heterojunction is an interface between two different semiconductor materials. The formation of a heterojunction can lead to band bending and the creation of a built-in electric field at the interface. This facilitates more efficient charge separation and transfer, which can amplify the sensing signal. mdpi.com For example, a Bi₂S₃/Bi₂MoO₆ nanocomposite forms a type-II heterojunction, which promotes efficient charge separation and leads to superior gas-sensing properties compared to pure Bi₂MoO₆. mdpi.com

The interface in a heterostructure provides an increased number of active sites for gas adsorption and can have a catalytic effect, further enhancing the sensing performance. mdpi.com For instance, in a composite of n-type α-Bi₂Mo₃O₁₂ and p-type Co₃O₄, the interface effect leads to a higher charge carrier concentration, resulting in superior ethanol (B145695) sensing performance compared to the individual components. rsc.org The synergistic effect at the heterojunction interface is a key factor in the enhanced detection capabilities. mdpi.com

The creation of n-n or p-n heterojunctions can modulate the electron depletion layer at the interface, which is crucial for the sensing mechanism. For instance, the formation of a Bi₂MoO₆/Eg-C₃N₄ type II n-n heterojunction was shown to enhance the response to NH₃ at room temperature by modulating the electronic structure and accelerating electron transfer. acs.org The electron density difference at the interface can lead to increased electron concentration transfer to the region near the interface, which enhances gas adsorption. acs.org

Heterojunction MaterialTarget GasKey Performance Enhancement
Bi₂S₃/Bi₂MoO₆Alcohols, n-hexaneSuperior gas-sensing properties compared to pure Bi₂MoO₆ due to type-II heterojunction. mdpi.com
α-Bi₂Mo₃O₁₂/Co₃O₄EthanolEnhanced sensitivity due to the interfacial effect between n-type and p-type materials. rsc.org
Bi₂MoO₆/Eg-C₃N₄NH₃High response and fast response/recovery at room temperature due to a well-defined Type II n-n heterojunction. acs.org

Semiconductor Gas Sensor Design Principles

Material Selection and Morphology: The choice of the base semiconductor oxide is critical. Bismuth molybdates, with the general formula Bi₂O₃·nMoO₃ (where n=1-3), are n-type semiconductors with band gaps in the range of 2.5-2.9 eV. rsc.org The different phases (α, β, γ) of bismuth molybdate (B1676688) exhibit distinct properties. For example, γ-Bi₂MoO₆ has shown good catalytic performance in selective oxidation. mdpi.com The morphology of the sensing material plays a crucial role; one-dimensional (1D) nanostructures like nanofibers and nanotubes, as well as hierarchical structures, are desirable as they provide a large surface-area-to-volume ratio, which enhances the interaction with gas molecules. uzh.chmdpi.com

Heterostructure Engineering: As discussed previously, creating heterojunctions is a powerful strategy. The design of these heterostructures, such as n-p or n-n junctions, can be tailored to enhance charge separation and carrier concentration, leading to improved sensitivity. mdpi.comrsc.org The formation of nanocomposites by combining this compound with other materials like Co₃O₄ or reduced graphene oxide can significantly boost performance. rsc.orgacs.org

Control of Surface Properties: The surface of the sensing material is where the gas interaction occurs. Increasing the number of active sites and surface defects, such as oxygen vacancies, can enhance gas adsorption and reactivity. acs.org For example, alkali etching has been used to create defect-rich bismuth molybdate, improving its photocatalytic activity, a principle that can be extended to gas sensing. researchgate.net A larger specific surface area, as measured by BET analysis, is generally correlated with better gas sensing performance. For instance, a composite of α-Bi₂Mo₃O₁₂/Co₃O₄ with a larger specific surface area (54 m²/g) showed enhanced gas sensing compared to its individual components. rsc.org

Operating Temperature Optimization: Semiconductor gas sensors typically operate at elevated temperatures to facilitate the surface reactions. However, a key goal is to reduce the operating temperature to lower power consumption and improve safety. The optimal working temperature is a balance between achieving sufficient activation for the sensing reactions and avoiding material instability. For an α-Bi₂Mo₃O₁₂/Co₃O₄ sensor, the optimal temperature for ethanol detection was 170 °C, significantly lower than that for the pure components. rsc.org

Device Fabrication and Integration: The principles of sensor design also extend to the fabrication of the final device. The sensing material needs to be integrated into a device, often as a porous polycrystalline resistor. researchgate.net The utility factor of the sensing body, which relates to its porosity and thickness, also influences the gas response. researchgate.net The ability to fabricate these sensors using simple and cost-effective methods is also a critical consideration for practical applications. rsc.org

Electrochemical Application Research

This compound and its derivatives are also being explored for various electrochemical applications, leveraging their catalytic activity and ion transport properties.

Electrocatalysis Investigations

This compound has shown promise as an electrocatalyst, particularly for water splitting, which involves the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). These reactions are fundamental to producing green hydrogen as a clean energy source.

These materials exhibit favorable overpotentials for both OER and HER. For instance, one study reported an overpotential of 266 mV for OER and 207 mV for HER at a current density of 10 mA cm⁻². rsc.orgresearchgate.net The layered structure of Bi₂MoO₆, consisting of perovskite-like layers and bismuth oxide layers, contributes to good electron conductivity, which is beneficial for electrocatalysis. rsc.org

The morphology of the electrocatalyst also plays a significant role. For example, hollow sphere morphologies of orthorhombic Bi₂MoO₆ have been shown to be potential electrocatalysts for OER. researchgate.net The electrocatalytic ability of bismuth mixed oxides makes them attractive for designing electrodes for various electrochemical sensing applications as well. researchgate.net

Electrocatalyst MaterialReactionOverpotential (at 10 mA cm⁻²)Key Finding
Bismuth iron molybdenum oxide solid solutionOER266 mV rsc.orgresearchgate.netThe presence of iron active sites enhances the electrocatalytic activity. rsc.org
Bismuth iron molybdenum oxide solid solutionHER207 mV rsc.orgresearchgate.netIntroduction of iron may regulate the electronic structure of Bi active sites. rsc.org

Ionic Conductivity and Oxygen Ion Transport Research

The ability of certain this compound-based materials to conduct oxygen ions makes them candidates for applications in solid oxide fuel cells (SOFCs) and oxygen sensors. High oxygen-ion conductivity is essential for lowering the operating temperatures of these devices. umd.edu

Research has shown that bismuth oxide (Bi₂O₃) itself can exhibit high oxide ion conductivity, and this property can be tuned by doping with other elements. umd.edutandfonline.com While much of the research has focused on stabilizing the highly conductive δ-phase of Bi₂O₃, studies have also explored bismuth molybdate systems.

In bismuth-doped La₂Mo₂O₉, for instance, the doping was found to suppress a phase transition and stabilize the cubic β form at room temperature, which is relevant for ionic conductivity. aip.org The dynamics of oxygen ions in these materials are independent of temperature and composition, as indicated by the scaling behavior of the conductivity spectra. aip.org

The structure of these materials dictates the pathways for oxygen ion transport. For example, substituted bismuth molybdates containing [Bi₁₂O₁₄]n⁸ⁿ⁺ columns have been investigated as one-dimensional oxygen-ion conductors. researchgate.net Doping these materials with elements like zirconium can significantly increase the electric conductivity, reaching values as high as 5.5 × 10⁻³ S cm⁻¹ at 700°C. researchgate.net

More recently, computational screening and experimental validation have identified a rubidium-containing oxide, Rb₅BiMo₄O₁₆, as a promising oxide-ion conductor with exceptionally high conductivity. isct.ac.jp This high conductivity is attributed to several factors, including a low activation energy for oxide-ion migration facilitated by the large rubidium atoms, the rotation of MoO₄ tetrahedra, and the presence of large bismuth cations with a lone pair of electrons. isct.ac.jp This material demonstrated a high oxide-ion conductivity of 0.14 mS/cm at 300 °C. isct.ac.jp

CompoundConductivity (at 700°C)Key Feature
Zirconium-doped Bi₁₃Mo₅O₃₄₋δ5.5 × 10⁻³ S cm⁻¹Columnar structure facilitates one-dimensional oxygen-ion conduction. researchgate.net
Rb₅BiMo₄O₁₆0.14 mS/cm (at 300°C)Low activation energy for oxide-ion migration due to large Rb atoms and structural features. isct.ac.jp

Photonic and Optical Material Studies

Advanced research into this compound has unveiled its significant potential in various photonic and optical applications. The unique electronic and crystal structures of these compounds give rise to interesting photoluminescent, non-linear optical, and acousto-optic behaviors, making them candidates for next-generation functional materials.

Photoluminescence Research

Photoluminescence (PL) studies are crucial for understanding the electronic properties of this compound, particularly the behavior of photo-generated electron-hole pairs. The intrinsic luminescence of this compound is a key area of investigation. Pure Bi₂MoO₆, for instance, exhibits characteristic emission peaks at approximately 450, 482, and 545 nm, which are considered its intrinsic luminescence. acs.org The PL spectra are often used to probe the efficiency of charge carrier separation and recombination, a critical factor in applications like photocatalysis. researchgate.net

Research has shown that the photoluminescent properties of this compound can be tailored through various strategies. Doping the material with other elements, such as lanthanum (La), has been found to significantly enhance its luminescence intensity compared to undoped Bi₂MoO₆. mdpi.com Another approach involves creating heterostructures. For example, a β-Bi₂O₃/Bi₂MoO₆ heterostructure displays a lower emission intensity than pure Bi₂MoO₆, which indicates that the recombination of photogenerated charge carriers is effectively inhibited in the composite material. researchgate.net

The morphology and dimensionality of the material also play a critical role. Two-dimensional (2D) Bi₂MoO₆ nanosheets synthesized via a solvothermal method exhibit stable fluorescence emission at a wavelength of 400 nm upon excitation at 340 nm. rsc.org This property has been harnessed to develop fluorescent probes for the detection of nitroaromatic compounds. rsc.org Furthermore, the oxidation state of bismuth ions within the material's matrix heavily influences its PL characteristics. Studies on bismuth-containing glasses have revealed that Bi³⁺ ions are typically responsible for blue PL in the 375–550 nm spectral range, originating from ³P₁ → ¹S₀ radiative transitions. preprints.orgpreprints.org In contrast, bismuth ions in lower charge states (such as Bi²⁺, Bi⁺, and Bi⁰) are associated with luminescence in the yellow-red spectral region (550–850 nm). preprints.org

Table 1: Photoluminescence Properties of this compound and Related Materials
MaterialExcitation Wavelength (nm)Emission Peak(s) (nm)Key Research FindingReference
Bi₂MoO₆-~450, 482, 545Represents the intrinsic luminescence of the material. acs.org
La-doped Bi₂MoO₆--Exhibited much greater luminescence compared to undoped Bi₂MoO₆. mdpi.com
β-Bi₂O₃/Bi₂MoO₆315-Showed lower emission intensity than pure Bi₂MoO₆, indicating suppressed charge carrier recombination. researchgate.net
2D-Bi₂MoO₆ Nanosheets340400Demonstrated stable fluorescence used for detecting explosive nitroaromatic compounds. rsc.org
Bismuth-containing Glasses (Bi³⁺)~300375 - 550 ("blue" PL)Luminescence originates from ³P₁ → ¹S₀ radiative transitions in Bi³⁺ ions. preprints.orgpreprints.org
Bismuth-containing Glasses (Bi²⁺, Bi⁺, Bi⁰)-550 - 850 ("yellow-red" PL)Luminescence is associated with bismuth ions in lower charge states. preprints.org

Non-linear Optical Properties Investigations

Non-linear optical (NLO) materials are fundamental to technologies like laser frequency conversion and all-optical signal processing. Bismuth-based oxides are known for their significant NLO response, largely due to the high polarizability of the Bi³⁺ ion. mdpi.com Bismuth molybdenum oxides, in particular, are emerging as promising candidates for NLO applications.

A significant breakthrough in this area is the design of novel crystalline structures. For example, the bismuth molybdenum selenite (B80905) Bi₂F₂(MoO₃)₂(SeO₃)₂·H₂O, synthesized hydrothermally, demonstrates outstanding NLO properties. wiley.com This material exhibits a strong second-harmonic generation (SHG) efficiency that is approximately 1.2 times that of the widely used commercial crystal, potassium titanyl phosphate (B84403) (KTP). wiley.com Its impressive performance is attributed to the synergistic effect of highly distorted MoO₆ octahedra and the highly polarizable Bi³⁺ and SeO₃ groups within its noncentrosymmetric crystal structure. wiley.com

Research has also extended to third-order NLO properties, particularly in bismuth-based glasses. Studies on the Bi₂O₃-B₂O₃-WO₃ ternary system have shown that the third-order NLO susceptibility can be tuned by adjusting the composition. researchgate.nethep.com.cn Specifically, increasing the content of tungsten trioxide (WO₃) leads to a higher nonlinear refractive index (γ). This is because the addition of WO₃ promotes the formation of non-bridging oxygen ions, which enhances the optical nonlinearity of the glass. researchgate.nethep.com.cn The high NLO response of bismuth-based materials is underscored by the fact that optical fibers made from Bi₂O₃ are approximately 200 times more nonlinear than standard silica (B1680970) (SiO₂) fibers.

Table 2: Non-linear Optical (NLO) Properties of this compound and Related Materials
MaterialNLO PropertyMeasured Value/FindingSignificanceReference
Bi₂F₂(MoO₃)₂(SeO₃)₂·H₂OSecond-Harmonic Generation (SHG) Efficiency~1.2 times that of KTiOPO₄ (KTP)High efficiency makes it a promising candidate for frequency conversion applications. wiley.com
Bi₂F₂(MoO₃)₂(SeO₃)₂·H₂OBirefringence (at 546.1 nm)0.118Sufficient for achieving phase-matching in NLO processes. wiley.com
Bi₂O₃-B₂O₃-WO₃ GlassesThird-order Nonlinear Refractive Index (γ)Increases with increasing WO₃ content, reaching up to 1.173×10⁻¹⁴ cm²/W.Demonstrates the tunability of NLO properties for potential use in optical switching. hep.com.cn
Bi₂O₃ FibersNonlinearity~200 times more nonlinear than SiO₂ fibers.Highlights the strong intrinsic NLO response of bismuth oxide-based materials.

Acousto-optic Behavior Studies

Acousto-optic materials allow for the modulation of light through interaction with acoustic waves, a property essential for devices like optical modulators, deflectors, and signal processors. Several bismuth molybdate compounds have been identified as possessing promising acousto-optic properties. researchgate.netresearchgate.net

While comprehensive studies on the acousto-optic behavior of the common Bi₂MoO₆ phase are limited, research into related double molybdate crystals provides valuable insights. A notable example is the investigation of lithium bismuth molybdate (LiBi(MoO₄)₂) single crystals grown by the Czochralski method. researchgate.net The acousto-optic figure of merit (M₂), a key parameter that quantifies the efficiency of the acousto-optic interaction, was measured for this material. The figure of merit is dependent on the direction of light and sound propagation within the crystal, reflecting the anisotropic nature of the material. researchgate.net

The broader family of bismuth-based compounds, such as bismuth silicon oxide (Bi₁₂SiO₂₀) and bismuth germanate (Bi₁₂GeO₂₀), are well-known for their remarkable electro-optic and acousto-optic properties, which suggests that the combination of the highly polarizable bismuth ion with other network-forming oxides is a successful strategy for designing effective acousto-optic materials. refractiveindex.info The presence of these properties in various bismuth molybdates points to a promising area for future research and development of new functional devices. researchgate.netresearchgate.net

Table 3: Acousto-optic Figure of Merit (M₂) for LiBi(MoO₄)₂
Direction of Light PropagationDirection of Sound PropagationPolarizationAcousto-optic Figure of Merit (M₂) (10⁻¹⁵ s³/kg)Reference
refractiveindex.info researchgate.net15.4 researchgate.net
refractiveindex.info researchgate.net17.2 researchgate.net
researchgate.net refractiveindex.info23.4 researchgate.net

Systematic Material Modification and Doping Strategies for Bismuth Molybdenum Oxide

Cationic and Anionic Doping Effects on Structure and Function

The targeted introduction of foreign ions, known as doping, into the crystal lattice of bismuth molybdenum oxide (Bi₂MoO₆) is a powerful strategy to tailor its structural and functional properties. This involves the substitution of bismuth (Bi³⁺), molybdenum (Mo⁶⁺), or oxygen (O²⁻) ions with other elements, leading to controlled modifications of the material's electronic and chemical characteristics. Both cationic (positive ion) and anionic (negative ion) doping have been extensively explored to enhance the performance of Bi₂MoO₆ in various applications, particularly in photocatalysis. acs.orgnih.govnih.gov

Doping can influence several key aspects of the material. For instance, introducing dopants can alter the lattice parameters, create defects such as oxygen vacancies, and modify the electronic band structure. mdpi.comresearchgate.net These changes can, in turn, affect the material's ability to absorb light, separate charge carriers (electrons and holes), and facilitate chemical reactions on its surface. The choice of dopant, its concentration, and its location within the crystal lattice are all critical factors that determine the final properties of the doped this compound. mdpi.comscience.gov

Influence of Substitutional Ions on Electronic Structure and Reactivity

The substitution of host ions in the this compound lattice with foreign ions directly impacts its electronic structure and, consequently, its chemical reactivity. This is a fundamental strategy for tuning the material's properties for specific applications.

Cationic Doping:

Replacing Bi³⁺ or Mo⁶⁺ with other metal ions (cations) can significantly alter the electronic band gap and the density of states near the Fermi level. For example, doping with lanthanide ions like Gadolinium (Gd³⁺), Holmium (Ho³⁺), and Ytterbium (Yb³⁺) has been shown to introduce new energy levels within the band gap of γ-Bi₂MoO₆. mdpi.com Density Functional Theory (DFT) calculations reveal that substituting Bi³⁺ with these smaller lanthanide ions leads to a contraction of the lattice and a reduction in the band gap. mdpi.com This modification enhances light absorption in the visible and infrared regions. mdpi.com

Specifically, the introduction of Ln³⁺ ions (where Ln = Gd, Ho, Yb) does not significantly alter the primary crystal structure but does influence the orbital contributions near the valence and conduction bands. mdpi.com This leads to the formation of Ln-O ionic bonds of varying strengths, which can improve charge conductivity and the separation of photo-generated electron-hole pairs. mdpi.com Among these, the Gd³⁺-doped system is predicted to exhibit superior photocatalytic activity due to a more significant influence on the electron density and favorable modifications to its optical properties. mdpi.com

Similarly, doping with transition metals like Iron (Fe) has been investigated. DFT studies on (Bi₁-ₓMₓ)₂MoO₆ (where M = Fe, Yb) show that the substitution induces strain, which modulates the Mo-O bond. researchgate.net This modulation shifts energy levels and can alter the band gap energy by approximately 0.2 eV. researchgate.net The orbital hybridization between the dopant metal and oxygen (e.g., Fe-O) causes a strong interaction that can shift electronic states closer to the Fermi level, thereby influencing the material's reactivity, for instance, in nitrogen fixation. researchgate.net

Anionic Doping:

While less common than cationic doping for this specific compound, anionic doping, which involves substituting oxygen ions, can also be a viable strategy. For instance, creating oxygen vacancies, which are essentially a form of defect doping, has been shown to enhance the photocatalytic activity of Bi₂MoO₆. mdpi.com These vacancies can reduce the band-gap width and promote the separation and transfer of photo-generated charge carriers. mdpi.com

The table below summarizes the effects of various substitutional ions on the properties of this compound, based on research findings.

Dopant IonSubstituted IonHost Material PhaseKey Effects on Structure and PropertiesReference(s)
Gd³⁺, Ho³⁺, Yb³⁺ Bi³⁺γ-Bi₂MoO₆Lattice contraction, reduced band gap, enhanced visible/infrared light absorption, improved charge separation. Gd-doping showed the most promise. mdpi.com
Fe, Yb Bi³⁺Orthorhombic Bi₂MoO₆Induced strain, modulated Mo-O bond, shifted energy levels, altered band gap by ~0.2 eV, increased affinity for N and H species. researchgate.net
Oxygen Vacancies O²⁻Orthorhombic Bi₂MoO₆Reduced band-gap width, promoted separation and transfer of photo-generated electrons and holes, enhanced photocatalytic activity. mdpi.com

Dopant Distribution and Segregation Studies

The performance of doped this compound is not only dependent on the type and concentration of the dopant but also critically on its spatial distribution within the host material. Ideally, a homogeneous distribution of dopant atoms is desired for uniform modification of properties. However, under certain synthesis conditions, dopants can segregate to surfaces, grain boundaries, or interfaces. nih.govacs.org

The study of dopant distribution often requires advanced characterization techniques such as scanning and transmission electron microscopy (SEM/TEM) coupled with energy-dispersive X-ray spectroscopy (EDX) or wavelength-dispersive X-ray spectroscopy (WDX). science.gov These methods allow for the visualization of the material's microstructure and the mapping of elemental distributions.

For instance, in complex oxides, it has been observed that dopants can preferentially accumulate in specific regions. researchgate.net In studies of bismuth-doped silicate (B1173343) fibers, nanocrystals of metallic Bi and various bismuth oxides were found, indicating segregation and phase separation. science.gov While these studies are not on this compound directly, they highlight the general phenomenon of dopant segregation in oxide materials.

In the context of thin films and heterostructures, dopant segregation at interfaces is a significant consideration. nih.govacs.org For example, in Ca- and Mn-codoped bismuth ferrite (B1171679) thin films grown on strontium titanate substrates, Ca was found to segregate to the interface. acs.org This segregation was confirmed through advanced TEM techniques and supported by DFT calculations, which showed it to be an energetically favorable process. acs.org Such segregation can create a buffer layer that may influence the properties of the heterostructure. acs.org

The factors influencing dopant segregation are multifaceted and include:

The ionic radius and charge of the dopant. nih.gov

Lattice strain. nih.gov

Synthesis temperature and thermal history. nih.gov

The chemical environment, such as the oxygen partial pressure. nih.gov

Understanding and controlling dopant distribution and segregation are crucial for the rational design of this compound materials with optimized and predictable functionalities. Homogeneous doping is often the goal, but controlled segregation can also be harnessed to engineer specific interface properties.

Surface Engineering and Composite Material Development

Beyond bulk doping, modifying the surface of this compound and creating composite materials are key strategies to enhance its performance. These approaches focus on improving light absorption, facilitating charge separation and transport, and increasing the number of active sites for chemical reactions.

Heterostructure Fabrication and Interface Engineering

A heterostructure is formed by joining two different semiconductor materials, creating an interface with unique electronic properties. The fabrication of this compound-based heterostructures is a widely used method to improve photocatalytic efficiency by promoting the separation of photogenerated electrons and holes. mdpi.comacs.orgnih.gov

Different types of heterojunctions can be formed based on the alignment of the energy bands of the two materials, including type-II, Z-scheme, and S-scheme heterojunctions. acs.org

Z-Scheme Heterojunctions: This type of heterostructure is particularly effective for enhancing photocatalytic activity. In a Z-scheme system, electrons in the semiconductor with a higher conduction band and holes in the semiconductor with a lower valence band recombine at the interface. This leaves the electrons with strong reduction potential and holes with strong oxidation potential in the other components of the heterojunction, leading to improved photocatalytic performance. mdpi.com

An example is the fabrication of a two-dimensional AgBiO₃/Bi₂MoO₆ Z-scheme heterojunction. mdpi.com In this system, the synergistic effect between silver bismuth oxide and bismuth molybdate (B1676688), along with the presence of oxygen vacancies, leads to improved separation of charge carriers and a broader range of visible-light absorption. mdpi.com The degradation efficiency of Rhodamine B dye was significantly higher for the heterojunction compared to the individual components. mdpi.com

Another example is the Bi₂MoO₆/UiO-66-NH₂ heterojunction, which also operates via a direct Z-scheme mechanism and shows enhanced photocatalytic activity for the degradation of antibiotics under visible light. nih.gov

The table below presents data on the enhanced photocatalytic performance of a AgBiO₃/Bi₂MoO₆ heterostructure.

PhotocatalystPollutantDegradation Efficiency (%)Time (min)Light SourceReference
Bi₂MoO₆ Rhodamine B52100Visible Light mdpi.com
AgBiO₃ Rhodamine B50100Visible Light mdpi.com
AgBiO₃/Bi₂MoO₆-10 Rhodamine B72100Visible Light mdpi.com
AgBiO₃/Bi₂MoO₆-10 Ciprofloxacin70-Visible Light mdpi.com
AgBiO₃/Bi₂MoO₆-10 Methylene (B1212753) Blue66-Visible Light mdpi.com

Interface Engineering: The quality of the interface in a heterostructure is crucial for its performance. A well-engineered interface facilitates efficient charge transfer between the two materials. Techniques like in-situ growth and self-assembly using electrostatic forces are employed to create high-quality interfaces. acs.org High-resolution transmission electron microscopy (HRTEM) is a key technique to confirm the formation of an intimate interface, as demonstrated by the clear lattice fringes of both AgBiO₃ and Bi₂MoO₆ at their junction. mdpi.com

Hybrid Material Systems for Enhanced Performance

Creating hybrid materials by combining this compound with other functional materials, such as carbon-based nanomaterials, is another effective strategy to boost its performance. acs.orgsfa-oxford.com

Graphene-Based Hybrids: Reduced graphene oxide (rGO) is an excellent candidate for creating hybrid materials with Bi₂MoO₆ due to its high conductivity, large surface area, and excellent mechanical properties. acs.org When Bi₂MoO₆ nanoplates are supported on rGO sheets, the resulting Bi₂MoO₆/rGO nanocomposites exhibit significantly improved photocatalytic efficiency. acs.org

The improved performance of these hybrid systems is attributed to:

Efficient charge separation and transport: The conductive nature of the second material provides a pathway for photogenerated electrons, preventing their recombination with holes. acs.org

Increased surface area: The high surface-to-volume ratio of materials like rGO provides more active sites for adsorption and reaction. acs.org

These surface engineering and composite material strategies demonstrate the vast potential for rationally designing advanced this compound-based materials for a range of applications, from environmental remediation to energy production. sfa-oxford.com

Comprehensive Phase Diagram Studies and Solid State Equilibria of Bismuth Molybdenum Oxide Systems

Binary (Bi₂O₃-MoO₃) and Ternary Phase Relationship Investigations

Investigations into the Bi₂O₃-MoO₃ binary system have revealed a complex phase diagram with multiple stable and metastable compounds. These studies are fundamental to controlling the synthesis of pure bismuth molybdate (B1676688) phases. researchgate.netresearchgate.net While ternary systems involving an additional component exist, the focus here remains on the direct interactions between bismuth oxide and molybdenum oxide. The primary compounds identified in the binary system are often denoted by the molar ratio of their constituent oxides, Bi₂O₃:MoO₃.

The phase boundaries and equilibria in the Bi₂O₃-MoO₃ system have been primarily determined using experimental techniques such as X-ray diffraction (XRD) and differential thermal analysis (DTA). These methods allow for the identification of crystalline phases present at various temperatures and compositions. For instance, XRD is used to identify the crystal structure of the compounds formed after solid-state reactions or cooling from a melt, while DTA helps in determining the temperatures of phase transitions, melting points, and eutectic formations. researchgate.net

Researchers have employed these techniques on fused mixtures and single crystals to construct the equilibrium phase diagram. researchgate.net Samples are typically prepared through high-temperature solid-state reactions, co-precipitation, or hydrothermal synthesis to achieve equilibrium. researchgate.netmdpi.com Long-term equilibration studies followed by XRD analysis have been crucial in confirming the existence of various ternary compounds and constructing isothermal sections of the phase diagram at different temperatures. researchgate.netresearchgate.net

Studies of the Bi₂O₃-MoO₃ system have identified several key compounds, each with a specific Bi/Mo atomic ratio. The three most well-known phases, often correlated with catalytic activity, are:

α-Bi₂Mo₃O₁₂ (Bi/Mo = 2/3)

β-Bi₂Mo₂O₉ (Bi/Mo = 1/1) - This phase is often considered metastable. mdpi.com

γ-Bi₂MoO₆ (Bi/Mo = 2/1)

Beyond these, a number of other phases have been identified. A study using XRD and DTA identified eight distinct compounds: 7Bi₂O₃·MoO₃, 3Bi₂O₃·MoO₃, low and high-temperature forms of 3Bi₂O₃·2MoO₃, koechlinite (a naturally occurring form of Bi₂MoO₆), and high-temperature forms of Bi₂O₃·MoO₃, Bi₂O₃·2MoO₃, and Bi₂O₃·3MoO₃. The existence of Bi₂O₃·3MoO₃ (α-phase), Bi₂O₃·2MoO₃ (β-phase), and Bi₂O₃·MoO₃ (γ-phase) has been confirmed by multiple studies. researchgate.net However, there are discrepancies in the literature; for example, some early studies did not detect the Bi₂O₃·2MoO₃ compound. researchgate.net

A new oxide with the composition Bi₆Mo₂O₁₅ was isolated using a wet-chemistry procedure, which exists in low-temperature (L) and high-temperature (H) polymorphic forms. acs.org The formation of specific phases is highly dependent on the Bi:Mo ratio. researchgate.net For instance, Raman spectroscopy studies have identified seven different bismuth molybdate phases in the Bi:Mo stoichiometric range from 2:3 to 14:1. lehigh.edu

The stability of these phases can be complex. For example, β-Bi₂Mo₂O₉ is considered a metastable, high-temperature phase, which can be synthesized by calcining a phase mixture at around 560 °C. mdpi.com It has been reported to partially decompose into α-Bi₂Mo₃O₁₂ and γ-Bi₂MoO₆ above 650°C. researchgate.net

Below is a data table summarizing the key identified phases in the Bi₂O₃-MoO₃ system.

Identified Phases in the Bismuth Molybdenum Oxide System

Phase FormulaBi₂O₃:MoO₃ RatioCommon NameNotesReferences
Bi₂Mo₃O₁₂1:3α-phaseStable phase. researchgate.netmdpi.com
Bi₂Mo₂O₉1:2β-phaseMetastable high-temperature phase. mdpi.comresearchgate.net
Bi₂MoO₆1:1γ-phase (Koechlinite)Stable phase with multiple polymorphs. researchgate.net
Bi₆Mo₂O₁₅3:2-Exists in low (L) and high (H, H') temperature polymorphs. acs.org
Bi₆MoO₁₂3:1-Reported with a melting point of 995 °C. researchgate.net
Bi₁₄MoO₂₄7:1-Identified in Bi₂O₃-rich compositions. hbni.ac.in

Experimental Determination of Phase Boundaries

High-Temperature Equilibria and Phase Stability Research

The behavior of bismuth molybdenum oxides at high temperatures is critical for both their synthesis and application, particularly in high-temperature catalysis. Research in this area focuses on polymorphic transformations, melting behavior, and the influence of the surrounding atmosphere.

Several bismuth molybdate phases exhibit polymorphism, meaning they can exist in different crystal structures depending on the temperature. The most studied of these is the γ-Bi₂MoO₆ phase. researchgate.net

γ-Bi₂MoO₆: This phase undergoes transformations upon heating. It exists as a low-temperature form, γ(L)-Bi₂MoO₆. As temperature increases, it transforms into an intermediate-temperature polymorph, γ(I)-Bi₂MoO₆, and then to a high-temperature phase, γ'(H)-Bi₂MoO₆. researchgate.net The transition from γ(L) to γ(I) is considered reversible. However, the subsequent transition from the intermediate γ(I) phase to the high-temperature γ'(H) phase is irreversible. researchgate.net This results in both the low-temperature γ and high-temperature γ' forms being stable, while the intermediate γ(I) form is metastable. researchgate.net The transformation from the low-temperature form involves a gradual distortion of the MoO₆ octahedra, which eventually transform into MoO₄ tetrahedra in the high-temperature phase. researchgate.net

Bi₆Mo₂O₁₅: This compound also shows polymorphic behavior. A low-temperature form (L-Bi₆Mo₂O₁₅) transforms into a high-temperature polymorph (H-Bi₆Mo₂O₁₅). This transition is partially reversible. A second high-temperature phase, H', has also been identified, but the transition to it (H→H') is not reversible. acs.org

The table below details some of the key thermal events and transformations in the Bi₂O₃-MoO₃ system.

High-Temperature Phase Transitions and Equilibria in the Bi₂O₃-MoO₃ System

Compound/MixtureTransition/EventTemperature (°C)NotesReferences
Bi₂O₃·3MoO₃ (α-phase)Congruent Melting662Melts without decomposition. researchgate.net
Bi₂O₃·MoO₃ (γ-phase)Incongruent Melting947Decomposes upon melting. researchgate.net
Bi₂O₃·2MoO₃ (β-phase)Peritectic Formation665Forms from the liquid phase and the high-temperature form of Bi₂O₃·MoO₃.
Bi₂O₃·2MoO₃ (β-phase)Disproportionation< 540Decomposes into Bi₂O₃·3MoO₃ and the koechlinite form of Bi₂O₃·MoO₃.
Bi₂O₃·MoO₃ (γ-phase)Polymorphic Transition~600Transition between two modifications.
3Bi₂O₃·2MoO₃Polymorphic Transition~750Transition between low and high-temperature forms.
Bi₆MoO₁₂Melting Point995- researchgate.net

The stability of bismuth molybdenum oxides can be significantly affected by the oxygen partial pressure (P(O₂)), especially at elevated temperatures. This is particularly relevant for their use in oxidation catalysis, where the catalyst may be exposed to reducing environments.

Studies have shown that catalyst deactivation can occur more readily at lower oxygen partial pressures. nii.ac.jp This deactivation is often linked to the reduction of molybdenum ions, typically from Mo⁶⁺ to lower oxidation states like Mo⁴⁺. nii.ac.jp Under oxygen-poor conditions, the reduction of Mo⁶⁺ to Mo⁴⁺ can proceed more strongly, leading to changes in the catalyst's surface and a loss of activity. nii.ac.jp The presence of bismuth appears to suppress this reduction to some extent. nii.ac.jp

The redox stability of different bismuth molybdate phases has been investigated using techniques like cyclic voltammetry. These studies reveal that bismuth molybdenum oxides, such as Bi₂₆Mo₁₀O₆₉-related phases and α-Bi₂Mo₃O₁₂, exhibit a one-step reduction mechanism (Bi⁰→Bi³⁺), which contributes to their better stability compared to some other bismuth-based oxides. researchgate.net This enhanced stability makes them suitable for applications in environments with varying oxygen potential, such as in membranes for catalytic reactors. researchgate.net In the absence of gaseous oxygen, reactions over bismuth molybdate can lead to the reduction of the catalyst, though the extent and nature of this reduction can vary.

Advanced Crystal Growth Research and Controlled Crystallization of Bismuth Molybdenum Oxide

Single Crystal Growth Methodologies and Optimization

The synthesis of large, high-quality single crystals is essential for fundamental property measurements and for applications that require bulk materials, such as in optics and electronics. Several high-temperature melt-growth techniques have been adapted and optimized for bismuth molybdenum oxide systems.

The fused salt electrolytic technique, also known as electrolytic reduction of molten salts, is a prominent method for growing single crystals of reduced ternary molybdenum oxides, including certain this compound phases. iphy.ac.cnresearcher.lifenokia.com This method involves the electrolytic reduction of a molten mixture of precursor oxides. iphy.ac.cn

In a typical process, a melt of Bismuth(III) oxide (Bi₂O₃) and Molybdenum trioxide (MoO₃) is used as the electrolyte. iphy.ac.cnnokia.com The final product phase and crystal quality are controlled by carefully managing the melt composition, temperature, and the electric current density. iphy.ac.cn For instance, single crystals of Bi₀.₁₉MoO₃ have been successfully grown from a melt with a Bi₂O₃:MoO₃ molar ratio of 1:5.5 at a temperature of 700±2°C and a current density of 40mA. iphy.ac.cn This process can yield large, purple, plate-like crystals with typical dimensions of 3 cm x 4 cm x 0.2 cm. iphy.ac.cn Research has shown that the empirical formulas of the resulting oxides, such as M'(x)Mo₂O₅, can be dependent on the specific growth conditions, with 'x' varying for bismuth-containing compounds. nokia.com

Table 1: Growth Parameters for this compound via Fused Salt Electrolysis

Parameter Value/Condition Compound Source
Precursors Bismuth(III) oxide (Bi₂O₃), Molybdenum trioxide (MoO₃) Bi₀.₁₉MoO₃ iphy.ac.cn
Molar Ratio (Bi₂O₃:MoO₃) 1:5.5 Bi₀.₁₉MoO₃ iphy.ac.cn
Temperature 700 ± 2°C Bi₀.₁₉MoO₃ iphy.ac.cn
Current Density 40 mA Bi₀.₁₉MoO₃ iphy.ac.cn

| Resulting Crystal Size | 3 cm x 4 cm x 0.2 cm | Bi₀.₁₉MoO₃ | iphy.ac.cn |

Chemical Vapor Transport (CVT) is a powerful, albeit slow, technique that tends to yield high-quality, unstrained crystal specimens. arxiv.org The process involves a chemical reaction in the gas phase within a sealed, evacuated ampoule, where a temperature gradient is established. A solid material (the this compound powder) reacts with a gaseous transport agent at one end of the ampoule (the source zone). This reaction forms volatile molecules that diffuse to the other, cooler end of the ampoule (the growth zone), where the reverse reaction occurs, leading to the deposition of a single crystal. arxiv.org The choice of the transport agent is critical and should result in an equilibrium constant that is appropriate for the reaction. researchgate.net

A related technique is Chemical Vapor Deposition (CVD), which has been utilized to create thin films and shell layers of bismuth oxide and molybdenum oxide. mdpi.comunirioja.es In one study, silica (B1680970) core-shell nanoparticles were coated with a thin layer of molybdenum oxide or bismuth oxide using a CVD-based aerosol process. mdpi.com Molybdenum hexacarbonyl and triphenyl bismuth were used as precursors, with activation energies for the deposition process determined to be 123 ± 10 and 155 ± 10 kJ/mol, respectively. mdpi.com Another variant, the oxidative metal vapor transport deposition technique, relies on the spatial-temporal separation of metal evaporation, vapor transport, droplet formation, and oxidative nucleation and growth to produce bismuth oxide nanowires. scielo.org.co These vapor-phase methods highlight the potential for precise control over crystal growth, which can be extended to the this compound system.

Hydrothermal synthesis is a versatile and widely used method for producing crystalline bismuth molybdate (B1676688) materials, particularly at the nanoscale. researchgate.netresearchgate.net This technique involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called a Teflon-lined autoclave. xisdxjxsu.asia The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the desired product.

For bismuth molybdates, this method allows for excellent control over the resulting crystalline phase (e.g., α-Bi₂Mo₃O₁₂, γ-Bi₂MoO₆) and morphology by tuning synthesis parameters. researchgate.netmdpi.com Key factors include the ratio of bismuth to molybdenum precursors, the pH of the solution, temperature, and reaction time. researchgate.netmdpi.com For example, a low pH and a high concentration of molybdenum favor the formation of α-Bi₂Mo₃O₁₂, whereas a high pH and a high concentration of bismuth lead to the formation of the Aurivillius structure γ-Bi₂MoO₆. researchgate.net Mild hydrothermal synthesis has been shown to produce catalysts with relatively high surface areas, which is crucial for catalytic applications. mdpi.com The ability to adjust pH provides a direct means to tailor particle size and phase purity. researchgate.net

Chemical Transport Techniques

Controlled Crystallization in Nanoscale Synthesis

Controlling crystallization at the nanoscale is paramount for applications in catalysis, sensing, and electronics, where properties are highly dependent on particle size, shape, and surface structure.

The formation of nanoparticles from solution is governed by two fundamental processes: nucleation and growth. acs.org Nucleation is the initial formation of a new thermodynamic phase, creating stable nuclei. This is followed by the growth of these nuclei into larger crystals. For this compound nanomaterials, the growth mechanism can be complex.

In one study, γ-Bi₂MoO₆ nanowires were fabricated via an electrodeposition-heat-treatment method. researchgate.net Initially, amorphous spheres consisting of bismuth and molybdenum oxides were electrodeposited. Upon annealing, these precursor spheres transformed into crystalline nanowires. This suggests a solid-state transformation and growth mechanism, potentially an oxide-assisted growth (OAG) process. researchgate.net

Studies on the electrodeposition of pure bismuth have shown that the process begins with a three-dimensional (3D) instantaneous nucleation event, where nuclei form rapidly on the substrate, followed by diffusion-controlled growth. researchgate.net The growth of nanoparticles is generally dependent on the diffusion of monomers to the particle surface and the surface reaction itself. acs.org In some systems, a coalescent growth mechanism, where smaller particles merge, can lead to polycrystalline structures, which may be followed by Ostwald ripening, a process where larger particles grow at the expense of smaller ones. acs.org Understanding these fundamental steps—from precursor transformation and nucleation to the specific growth pathways—is essential for the controlled synthesis of this compound nanostructures with desired properties. science.gov

The morphology and size of this compound nanocrystals can be precisely controlled by adjusting various synthesis parameters. These factors have a profound impact on the material's surface area, crystalline phase, and ultimately its performance in various applications.

The most critical factors include:

pH of the Synthesis Solution: The pH value strongly influences which crystalline phase of bismuth molybdate is formed. mdpi.com As shown in hydrothermal synthesis, acidic conditions (low pH) tend to produce α-Bi₂Mo₃O₁₂, while neutral to alkaline conditions (pH ≥ 6) favor the formation of γ-Bi₂MoO₆. researchgate.netmdpi.com The morphology also changes with pH, transitioning from mixed shapes in acidic ranges to more homogenous forms in alkaline conditions. mdpi.com

Bi/Mo Molar Ratio: The ratio of bismuth to molybdenum precursors is a determining factor for the stoichiometry and phase of the final product. researchgate.net A high molybdenum concentration is linked to the formation of the α-phase, while a high bismuth concentration promotes the γ-phase. researchgate.net

Reaction Temperature and Time: In hydrothermal synthesis, temperature affects the crystallinity and specific surface area of the product. mdpi.com Higher temperatures generally lead to better crystallinity but can also cause sintering and a decrease in surface area. mdpi.commdpi.com Reaction time also plays a role in achieving complete crystallization and desired morphology. mdpi.com

Additives and Dopants: The introduction of dopants or other chemical species can alter crystal growth. For instance, doping bismuth oxide with cobalt during hydrothermal synthesis was found to influence the resulting nanoparticle size. xisdxjxsu.asia

Post-Synthesis Treatment: Processes like annealing can drastically change the morphology. Amorphous, spherical precursors of bismuth and molybdenum oxides have been shown to transform into crystalline nanowires upon heat treatment. researchgate.net

Table 2: Influence of Synthesis Parameters on this compound Nanocrystal Characteristics

Influencing Factor Parameter Variation Observed Effect Resulting Phase/Morphology Source
pH Low pH (e.g., 1) Favors α-phase formation α-Bi₂Mo₃O₁₂ researchgate.netmdpi.com
High pH (e.g., ≥ 6) Favors γ-phase formation γ-Bi₂MoO₆ researchgate.netmdpi.com
Bi/Mo Ratio High Mo concentration Favors α-phase formation α-Bi₂Mo₃O₁₂ researchgate.net
High Bi concentration Favors γ-phase formation γ-Bi₂MoO₆ researchgate.net
Temperature (Hydrothermal) Increasing temperature (e.g., 150°C to 200°C) Increased crystallinity, decreased surface area γ-Bi₂MoO₆ mdpi.com
Annealing Heat treatment of amorphous precursors Transformation from spheres to nanowires γ-Bi₂MoO₆ nanowires researchgate.net

| Doping | Cobalt doping (2-4%) in BiO | Nanoparticle size increased with dopant concentration | Cobalt-doped BiO nanoparticles | xisdxjxsu.asia |

Q & A

Q. Q1. What are the fundamental structural and electronic characteristics of bismuth molybdenum oxide (Bi₂MoO₆), and how do they influence its photocatalytic properties?

Answer: Bi₂MoO₆ exhibits a layered Aurivillius-type structure with alternating [Bi₂O₂]²⁺ and [MoO₄]²⁻ layers, which facilitates charge separation under light irradiation. Key characterization techniques include:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity .
  • UV-Vis spectroscopy to determine bandgap energy (typically ~2.7 eV for visible-light absorption) .
  • Photoluminescence (PL) spectroscopy to assess electron-hole recombination rates.
    Methodological focus: Optimize synthesis (e.g., hydrothermal methods) to minimize defects, which act as recombination centers. Use density functional theory (DFT) to model electronic band structures .

Q. Q2. How can researchers design experiments to optimize the synthesis of Bi₂MoO₆ for enhanced catalytic activity?

Answer: Controlled synthesis parameters are critical:

  • Hydrothermal/solvothermal conditions : Adjust pH (e.g., 6–8), temperature (160–200°C), and reaction time (12–24 hrs) to tailor morphology (nanoplates vs. hierarchical microspheres) .
  • Doping strategies : Introduce metal ions (e.g., Fe³⁺, La³⁺) into the Bi/Mo sites to modify bandgap and surface reactivity. Validate via energy-dispersive X-ray spectroscopy (EDS) .
  • Co-catalyst loading : Deposit noble metals (e.g., Pt, Ag) to improve charge transfer. Use photodeposition or chemical reduction methods .

Advanced Research Questions

Q. Q3. What mechanisms underlie the contradictory reports on Bi₂MoO₆’s photocatalytic efficiency under varying pH and light conditions?

Answer: Discrepancies arise from differences in:

  • Surface adsorption dynamics : Use zeta potential measurements to correlate surface charge (pH-dependent) with pollutant adsorption efficiency .
  • Reactive oxygen species (ROS) quantification : Employ electron spin resonance (ESR) with spin traps (e.g., DMPO) to identify dominant ROS (•OH vs. •O₂⁻) under specific wavelengths .
  • Operando spectroscopy : Apply in situ Raman or FTIR to monitor intermediate species during catalysis .

Methodological recommendation : Standardize experimental protocols (e.g., light intensity, pollutant concentration) and employ statistical tools (ANOVA) to resolve data contradictions .

Q. Q4. How can mixed-methods approaches resolve the interplay between Bi₂MoO₆’s bulk and surface properties in catalytic applications?

Answer: Combine quantitative and qualitative techniques:

  • Quantitative : Measure apparent quantum yield (AQY) and turnover frequency (TOF) under controlled conditions .
  • Qualitative : Use X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to analyze surface oxidation states and defect distribution .
    Advanced design : Apply machine learning to correlate synthesis parameters (e.g., precursor ratios) with catalytic performance metrics .

Q. Q5. What strategies mitigate challenges in reproducing Bi₂MoO₆-based experimental results across research groups?

Answer:

  • Detailed experimental logs : Document all synthesis variables (e.g., stirring rate, solvent purity) and characterization instrument settings .
  • Open-data repositories : Share raw data (e.g., XRD patterns, PL spectra) via platforms like Zenodo or institutional databases .
  • Interlaboratory studies : Collaborate to validate reproducibility using identical samples and protocols .

Methodological and Ethical Considerations

Q. Q6. How should researchers address ethical challenges in data ownership when collaborating on Bi₂MoO₆ projects?

Answer:

  • Pre-agreement frameworks : Define data ownership, access rights, and authorship criteria in collaboration agreements .
  • Data anonymization : Use non-proprietary formats (e.g., .csv, .txt) for shared datasets to prevent misuse .
  • Ethical oversight : Submit study protocols to institutional review boards (IRBs) if human subjects are involved (e.g., toxicity testing) .

Q. Q7. What computational and experimental methods validate the stability of Bi₂MoO₆ under harsh operational conditions (e.g., high temperature, acidic environments)?

Answer:

  • Accelerated aging tests : Expose samples to extreme conditions (e.g., 80°C, pH 2) and monitor structural integrity via XRD and SEM .
  • DFT simulations : Calculate thermodynamic stability of surface terminations and defect formation energies .
  • In situ environmental TEM : Observe real-time degradation mechanisms .

Literature and Data Management

Q. Q8. How can researchers conduct systematic literature reviews on Bi₂MoO₆ while avoiding unreliable sources?

Answer:

  • Database selection : Prioritize Scopus, Web of Science, and ACS Publications for peer-reviewed studies .
  • Search strings : Use Boolean operators (e.g., "Bi₂MoO₆ AND (photocatalysis OR bandgap)") .
  • Critical appraisal : Exclude studies lacking experimental details (e.g., missing synthesis parameters) .

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